TH5427
Description
Propriétés
Formule moléculaire |
C20H20Cl2N8O3 |
|---|---|
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H20Cl2N8O3/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11/h3-4,9,23H,5-8,10H2,1-2H3 |
Clé InChI |
QXCXMVYVUHVFLP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
TH5427 NUDT5 Inhibitor: A Technical Guide to its Mechanism of Action
Abstract
NUDT5, a member of the Nudix hydrolase superfamily, has emerged as a significant therapeutic target in oncology, particularly in breast cancer. This enzyme plays a crucial role in ADP-ribose (ADPR) metabolism, which is linked to hormone-dependent signaling, DNA repair, and the oxidative stress response.[1][2][3] TH5427 is a potent and selective small molecule inhibitor of NUDT5.[1][4] Its mechanism of action is multifaceted, varying with the cancer subtype. In hormone-dependent breast cancers, this compound disrupts nuclear ATP synthesis, thereby blocking chromatin remodeling and gene expression.[1] In triple-negative breast cancer (TNBC), it induces oxidative DNA damage and replication stress, leading to the suppression of proliferation.[5][6] This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizes key preclinical data, and details the experimental protocols used to elucidate its function.
Introduction to NUDT5
NUDT5 (Nudix Hydrolase 5) is an enzyme that catalyzes the hydrolysis of nucleoside diphosphates linked to a moiety-X (Nudix).[7] While historically implicated in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleotides like 8-oxo-dGDP, recent studies have highlighted its primary role in metabolizing ADP-ribose.[1][4][8][9] NUDT5 hydrolyzes ADPR into AMP and ribose-5-phosphate (B1218738) (R-5-P).[10] This function places NUDT5 at the crossroads of several critical cellular processes, making it a compelling target for cancer therapy:
-
Hormone Signaling: In hormone-sensitive breast cancer, NUDT5 is a key mediator of progestin-dependent gene regulation by fueling nuclear ATP synthesis.[1][11]
-
DNA Damage and Repair: NUDT5 contributes to maintaining genomic stability by preventing oxidative DNA damage and supporting DNA repair pathways like homologous recombination.[3][5][6]
-
Metabolic Regulation: The enzyme is involved in regulating purine nucleotide metabolism and maintaining cellular energy homeostasis, particularly under conditions of stress.[3][12][13]
Given its overexpression in certain breast cancers and correlation with poorer prognoses, inhibiting NUDT5 presents a promising therapeutic strategy.[2][14]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound was identified as a potent NUDT5 inhibitor that demonstrates high selectivity and cellular target engagement.[1][4] Its development was guided by methods including the Cellular Thermal Shift Assay (CETSA) to confirm its interaction with NUDT5 within the cellular environment.[1]
Structural Basis of Inhibition
X-ray crystallography of NUDT5 in complex with this compound (PDB ID: 5NWH) reveals the precise binding mechanism.[15][16] this compound situates in the enzyme's active site, where it is stabilized by key interactions with residues from both chains of the NUDT5 dimer. These interactions include:
-
Stacking Interactions: With Tryptophan residues (Trp28 from chain A and Trp46 from chain B).[15]
-
Hydrogen Bonds: With Glutamate (Glu47) and Arginine (Arg51).[15]
These specific interactions underpin the high affinity and selectivity of this compound for NUDT5.
Mechanism in Hormone-Dependent Breast Cancer
In estrogen receptor-positive (ER+) breast cancer cells, NUDT5 plays a central role in translating hormonal signals into proliferative responses. The binding of progestins to their receptors triggers a signaling cascade that involves the rapid synthesis of poly(ADP-ribose) (PAR) by PARP enzymes.[1][11] NUDT5 then hydrolyzes the PAR-derived mono(ADP-ribose) to generate nuclear ATP. This localized energy supply is critical for ATP-dependent chromatin remodeling enzymes to alter chromatin structure, enabling the transcription of pro-proliferative genes.[1][2]
This compound directly intervenes in this pathway. By inhibiting NUDT5, it prevents the generation of nuclear ATP, thereby blocking subsequent chromatin remodeling, gene regulation, and cell proliferation induced by hormone signaling.[1][11]
Mechanism in Triple-Negative Breast Cancer (TNBC)
The mechanism of this compound in TNBC, which lacks hormone receptors, is distinct and centers on the regulation of oxidative stress.[5] TNBC cells often exhibit high levels of reactive oxygen species (ROS), leading to DNA damage. NUDT5 plays a protective role by preventing the accumulation of oxidative lesions in DNA.[5][6]
Inhibition of NUDT5 by this compound disrupts this protective function. This leads to an increase in the incorporation of oxidized bases, such as 8-oxo-guanine (8-oxoG), into DNA.[5] The accumulation of these lesions triggers a DNA damage response (DDR), marked by the phosphorylation of H2AX (γH2AX).[5][6] The resulting replication stress stalls the DNA replication fork, ultimately suppressing cancer cell proliferation.[5] Notably, this growth inhibition is primarily cytostatic (suppressing proliferation) rather than cytotoxic (inducing cell death).[5][6]
Summary of Preclinical Efficacy Data
The efficacy of this compound has been demonstrated in both in vitro and in vivo models, with a notable selectivity for TNBC cells over ER-positive and non-cancerous cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Subtype | Parameter | Value/Effect | Reference |
| MDA-MB-231 | TNBC | IC₅₀ | Significantly lower than ER+ cells | [5] |
| MDA-MB-436 | TNBC | IC₅₀ | Significantly lower than ER+ cells | [5] |
| MDA-MB-231 | TNBC | Growth | Significant growth suppression with 10 µM this compound over 7 days. | [5] |
| MDA-MB-436 | TNBC | Growth | Significant growth suppression with 10 µM this compound over 7 days. | [5] |
| MCF-7 | ER+ | Growth | Marginal inhibition with 10 µM this compound. | [5] |
| ZR-75-1 | ER+ | Growth | Marginal inhibition with 10 µM this compound. | [5] |
| N/A | N/A | IC₅₀ | Biochemical IC₅₀ of 29 nM. | [15] |
Table 2: In Vivo Activity of this compound
| Model System | Cancer Type | Treatment Regimen | Outcome | Reference |
| MDA-MB-231 Xenograft | TNBC | 50 mg/kg this compound, intraperitoneal, 5 times per week. | Significant decrease in tumor growth rate. | [5][17] |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on several key experimental techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18]
Protocol Outline:
-
Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 45°C to 69°C) for a fixed time (e.g., 3-5 minutes) to induce protein denaturation and precipitation.[19]
-
Lysis: Lyse the cells to release all proteins.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured NUDT5) from the precipitated/aggregated protein pellet.
-
Detection: Analyze the amount of soluble NUDT5 in the supernatant using methods like Western Blotting or ELISA.
-
Analysis: A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control.[19]
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ADP-ribose hydrolase NUDT5 is important for DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
- 8. researchgate.net [researchgate.net]
- 9. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Crystal structures of human NUDT5 reveal insights into the structural basis of the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI - The NUDIX hydrolase NUDT5 influences purine nucleotide metabolism and thiopurine pharmacology [jci.org]
- 13. The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The NUDT5 Inhibitor TH5427: A Targeted Approach in Cancer Therapy
An In-depth Technical Guide on the Function and Mechanism of TH5427 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small-molecule inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme implicated in hormone-dependent gene regulation and the DNA damage response in cancer cells. This technical guide elucidates the function of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols. By inhibiting NUDT5, this compound disrupts critical pathways for cancer cell proliferation, particularly in breast cancer, making it a promising candidate for targeted cancer therapy. This document serves as a comprehensive resource for researchers and drug development professionals investigating NUDT5 inhibition as a therapeutic strategy.
Introduction to this compound and its Target, NUDT5
NUDT5, a member of the Nudix hydrolase superfamily, is an enzyme responsible for the hydrolysis of nucleotide diphosphates linked to other moieties, including ADP-ribose (ADPR) and 8-oxo-dGDP.[1] In certain cancer contexts, particularly hormone-responsive breast cancers, NUDT5 plays a crucial role in supplying a nuclear pool of ATP derived from poly(ADP-ribose) (PAR).[1] This nuclear ATP is essential for chromatin remodeling, hormone-dependent gene transcription, and subsequent cell proliferation.[1]
This compound has emerged as a highly potent and selective inhibitor of NUDT5.[2][3] Its development provides a critical tool to probe the function of NUDT5 and to evaluate its potential as a therapeutic target in oncology.
Mechanism of Action of this compound in Cancer Cells
The primary mechanism of action of this compound is the competitive inhibition of the NUDT5 enzyme.[2][3] This inhibition has several downstream consequences for cancer cells:
-
Inhibition of Nuclear ATP Synthesis: In hormone-stimulated breast cancer cells (e.g., progestin-treated), this compound blocks the NUDT5-dependent conversion of PAR-derived ADPR into ATP in the nucleus.[2][4]
-
Disruption of Chromatin Remodeling and Gene Regulation: The depletion of nuclear ATP due to this compound treatment prevents the energy-dependent processes of chromatin remodeling, which are necessary for the transcriptional activation of hormone-responsive genes.[2][4]
-
Inhibition of Cell Proliferation: By blocking the signaling cascade that leads to gene expression, this compound ultimately abrogates hormone-dependent cancer cell proliferation.[2][5]
-
Induction of DNA Damage Response in Triple-Negative Breast Cancer (TNBC): In TNBC cells, inhibition of NUDT5 by this compound leads to an accumulation of oxidative DNA damage, specifically 8-oxo-guanine (8-oxoG), and triggers a DNA damage response, ultimately suppressing proliferation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Assay | Reference |
| NUDT5 IC50 | 29 nM | Enzyme-coupled malachite green assay | [2][3][7] |
| Selectivity over MTH1 | >650-fold | Enzyme-coupled malachite green assay | [2][7] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| T47D | Breast Cancer (ER+) | Not specified | Abrogates progestin-dependent proliferation | [2][5] |
| MCF-7 | Breast Cancer (ER+) | 10 µM | Marginal growth inhibition | [6] |
| ZR-75-1 | Breast Cancer (ER+) | 10 µM | Marginal growth inhibition | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 µM | Significant growth suppression | [6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 10 µM | Significant growth suppression | [6] |
Table 2: In Vitro Cellular Effects of this compound
| Model | Cancer Type | Dosage | Administration | Effect | Reference |
| MDA-MB-231 Xenograft (Nude Mice) | Triple-Negative Breast Cancer | 50 mg/kg | Intraperitoneal injection (5 times per week) | Slower tumor growth compared to vehicle | [8] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hormone-Dependent Breast Cancer
Caption: this compound inhibits NUDT5, blocking nuclear ATP synthesis and halting proliferation.
Mechanism of this compound in Triple-Negative Breast Cancer
Caption: this compound induces DNA damage and suppresses proliferation in TNBC cells.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for assessing this compound's in vitro efficacy and mechanism.
Detailed Experimental Protocols
NUDT5 Inhibition Assay (Enzyme-Coupled Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (B84403) released upon the hydrolysis of ADP-ribose by NUDT5.
-
Reagents:
-
Recombinant human NUDT5 protein.
-
ADP-ribose (substrate).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Malachite Green Reagent: Solution of malachite green, ammonium (B1175870) molybdate, and polyvinyl alcohol in HCl.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NUDT5 enzyme, and the this compound dilution (or DMSO for control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding ADP-ribose to each well.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (Cell Counting)
-
Cell Lines and Culture:
-
MCF-7, ZR-75-1, MDA-MB-231, and MDA-MB-436 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Procedure:
-
Seed the cells in 6-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with 10 µM this compound or DMSO (vehicle control) on day 1.
-
At days 1, 3, 5, and 7, trypsinize the cells from one well of each condition.
-
Count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Plot the cell number against time to generate growth curves.
-
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Reagents:
-
BrdU labeling reagent (10 mM).
-
Fixing/Denaturing solution.
-
Anti-BrdU antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the desired time point, add BrdU labeling reagent to the culture medium and incubate for 2-4 hours.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using the fixing/denaturing solution.
-
Block non-specific binding and then incubate with an anti-BrdU antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the color development at 450 nm after adding the stop solution.
-
In Vivo Xenograft Model
-
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
-
Procedure:
-
Subcutaneously inject approximately 2 x 10⁶ MDA-MB-231 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection five times a week.[8]
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Conclusion
This compound is a powerful and specific tool for investigating the role of NUDT5 in cancer biology. Its ability to disrupt key cellular processes in both hormone-dependent and triple-negative breast cancers highlights the therapeutic potential of NUDT5 inhibition. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other NUDT5 inhibitors as novel anticancer agents. The detailed methodologies will aid in the design and execution of experiments aimed at further elucidating the therapeutic window and potential applications of this promising class of targeted therapies.
References
- 1. eubopen.org [eubopen.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. cohesionbio.com [cohesionbio.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TH5427 and ADP-Ribose Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of TH5427, a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), and its role in the context of ADP-ribose metabolism. NUDT5 has emerged as a critical enzyme in various cellular processes, including hormone-dependent gene regulation and the DNA damage response, making it a compelling target for therapeutic intervention, particularly in oncology. This document details the mechanism of action of this compound, its impact on ADP-ribose signaling, quantitative data on its activity, and detailed experimental protocols for its study.
The Role of NUDT5 in ADP-Ribose Metabolism
NUDT5, a member of the Nudix (nucleoside diphosphate (B83284) linked moiety X) hydrolase superfamily, is a pyrophosphatase with several known substrates, including ADP-ribose (ADPR) and oxidized nucleotides such as 8-oxo-dGDP.[1][2][3] Its function is multifaceted and context-dependent.
In the nucleus of hormone-responsive breast cancer cells, NUDT5 plays a crucial role in energy metabolism. Upon stimulation by hormones like progestin, poly(ADP-ribose) polymerase (PARP) is activated, leading to the synthesis of poly(ADP-ribose) (PAR). PAR is then catabolized by poly(ADP-ribose) glycohydrolase (PARG) into free ADP-ribose. NUDT5 hydrolyzes this ADP-ribose to generate nuclear ATP, which provides the necessary energy for ATP-dependent chromatin remodeling, subsequent gene expression, and cell proliferation.[4][5][6]
Furthermore, NUDT5 is implicated in the DNA damage response (DDR). Following DNA damage, the rapid synthesis and subsequent degradation of PAR lead to an accumulation of ADP-ribose. NUDT5 is recruited to sites of DNA damage through its interaction with PARG.[2][7] By hydrolyzing ADP-ribose, NUDT5 helps maintain cellular ATP levels, which are often depleted during the energy-intensive process of DNA repair.[7]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound has been identified as a potent and selective small molecule inhibitor of NUDT5.[1][3] Its mechanism of action centers on the direct inhibition of NUDT5's enzymatic activity, thereby blocking the hydrolysis of ADP-ribose.
Mechanism of Action
By inhibiting NUDT5, this compound disrupts the generation of nuclear ATP in hormone-dependent contexts. This leads to a blockage of progestin-dependent chromatin remodeling, gene regulation, and ultimately, a reduction in cell proliferation in breast cancer cells.[4][5] In the context of the DNA damage response, inhibition of NUDT5 can exacerbate the depletion of cellular ATP during DNA repair processes.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. MTH1 | Reference |
| NUDT5 | 29 | >690-fold | [8] |
| MTH1 (NUDT1) | 20,000 | - | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (TNBC) | Cell Growth | 10 µM | Significant suppression of growth | [9] |
| MDA-MB-436 (TNBC) | Cell Growth | 10 µM | Significant suppression of growth | [9] |
| MCF7 (ER+) | Cell Growth | 10 µM | Marginal inhibition of growth | [9] |
| ZR-75-1 (ER+) | Cell Growth | 10 µM | Marginal inhibition of growth | [9] |
| T47D (HR+) | BrdU Incorporation | Not specified | Abrogated progestin-dependent proliferation | [4] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |
| MDA-MB-231 Xenograft | Nude Mice | 50 mg/kg, intraperitoneal injection, 5 days/week | Slower tumor growth compared to vehicle | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound and NUDT5 studies.
Caption: NUDT5-mediated hormone signaling pathway in breast cancer.
Caption: Role of NUDT5 in the DNA Damage Response.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocols
NUDT5 Enzymatic Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) released upon the hydrolysis of a substrate by NUDT5.
Materials:
-
Recombinant human NUDT5 protein
-
ADP-ribose (substrate)
-
Assay Buffer: 100 mM Tris-acetate (pH 8.0), 40 mM NaCl, 10 mM Mg(OAc)₂, 1 mM DTT, 0.005% Tween-20
-
Calf Intestinal Phosphatase (CIP)
-
Malachite Green Reagent
-
This compound or other inhibitors
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add 25 µL of the NUDT5 enzyme solution to each well (except for the "no enzyme" control wells).
-
Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 25 µL of a solution containing ADP-ribose and an excess of CIP. The final concentration of ADP-ribose is typically around 50 µM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-640 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with NUDT5 in a cellular context.[10][11][12]
Materials:
-
Cultured cells (e.g., HL-60 or breast cancer cell lines)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or 384-well PCR plate
-
Thermal cycler
-
Lysis buffer
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-NUDT5 antibody
Procedure:
-
Harvest cells and resuspend them in culture medium or PBS with protease inhibitors.
-
Divide the cell suspension into two aliquots: one for treatment with this compound (e.g., at 20 µM) and one for the vehicle control (DMSO).
-
Incubate the cells with the compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NUDT5 in each sample by Western blotting using an anti-NUDT5 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
BrdU Cell Proliferation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA as an indicator of cell proliferation.[13][14][15][16]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well cell culture plates
-
This compound
-
BrdU labeling solution (10 mM stock)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell line's proliferation rate.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Incubate with an anti-BrdU antibody for 90 minutes at room temperature.
-
Wash the wells and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Immunofluorescence for γH2AX
This method is used to visualize and quantify DNA double-strand breaks.[17][18]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or a DNA damaging agent (as a positive control).
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-30 minutes.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Triple-Negative Breast Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.[19][20][21][22]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject MDA-MB-231 cells (e.g., 2 x 10⁷ cells in PBS, sometimes mixed with Matrigel) into the flank or mammary fat pad of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 5 days a week).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment until the tumors in the control group reach a predetermined size, or as per the study design.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound is a valuable chemical probe for studying the biological functions of NUDT5. Its ability to potently and selectively inhibit NUDT5 allows for the dissection of its roles in ADP-ribose metabolism, hormone-dependent signaling, and the DNA damage response. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate NUDT5 as a therapeutic target and to further explore the therapeutic potential of NUDT5 inhibitors like this compound in cancer and other diseases.
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repositori.upf.edu]
- 6. mdpi.com [mdpi.com]
- 7. The ADP-ribose hydrolase NUDT5 is important for DNA repair - The Centre for Genomic Regulation [crg.scimarina.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
TH5427: A Comprehensive Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5427 is a potent and selective inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 5 (NUDT5), a key enzyme implicated in ADP-ribose metabolism and hormone-dependent signaling pathways in cancer.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity profile of this compound, compiling quantitative data from biochemical and cellular assays. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the compound's mechanism of action and the methodologies used for its characterization.
Target Specificity Profile
This compound was identified as a potent inhibitor of NUDT5 through a cellular thermal shift assay (CETSA)-guided screening funnel.[1] Its primary target is NUDT5, an enzyme that catalyzes the hydrolysis of ADP-ribose to ribose-5-phosphate (B1218738) and AMP.[1]
In Vitro Potency
The inhibitory activity of this compound against NUDT5 was determined using a malachite green-based assay, which measures the release of inorganic phosphate (B84403) during the enzymatic reaction.
| Compound | Target | Assay | IC50 (nM) |
| This compound | NUDT5 | Malachite Green Assay | 29 |
| Table 1: In Vitro Potency of this compound against NUDT5.[2] |
Cellular Target Engagement
The engagement of this compound with NUDT5 in a cellular context was confirmed using the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.
| Compound | Cell Line | Assay | EC50 (µM) |
| This compound | HL-60 | ITDRF CETSA | 2.1 |
| Table 2: Cellular Target Engagement of this compound in HL-60 cells. |
Selectivity Profile
The selectivity of this compound was assessed against other members of the NUDIX hydrolase family and a broader panel of kinases and other common off-target proteins.
Selectivity against NUDIX Hydrolases
This compound was screened against a panel of NUDIX enzymes. The most significant off-target activity was observed against MTH1 (NUDT1).
| Target | % Inhibition at 100 µM this compound | IC50 (µM) | Selectivity Fold (vs. NUDT5) |
| MTH1 (NUDT1) | 82 | 20 | >650 |
| dCTPase (NUDT21) | 39 | Not Determined | Not Determined |
| NUDT12 | 66 | Not Determined | Not Determined |
| NUDT14 | 38 | Not Determined | Not Determined |
| Table 3: Selectivity of this compound against other NUDIX Hydrolases.[1] |
Broader Selectivity Screening
This compound was further evaluated for off-target interactions using the Eurofins Cerep Panlabs' SafetyScreen44 and ExpresSDiversity kinase panels at a concentration of 10 µM. The results indicated a favorable selectivity profile with only a few significant interactions observed.
Note: The detailed results of the SafetyScreen44 and ExpresSDiversity kinase panels were not publicly available in the searched resources.
Experimental Protocols
Malachite Green Assay for NUDT5 Activity
This assay quantifies the inorganic phosphate released from the NUDT5-catalyzed hydrolysis of ADP-ribose.
Materials:
-
NUDT5 enzyme
-
ADP-ribose (substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 40 mM NaCl, 10 mM MgCl₂, 1 mM Dithiothreitol (DTT), 0.005% Tween 20
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add NUDT5 enzyme to each well of the microplate containing either the inhibitor or vehicle control.
-
Initiate the reaction by adding ADP-ribose to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
References
The Impact of TH5427 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5427, a potent and selective small-molecule inhibitor of the Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 5 (NUDT5), has emerged as a promising therapeutic agent, particularly in the context of breast cancer. This technical guide provides an in-depth analysis of the biological pathways affected by this compound treatment. By primarily targeting NUDT5, this compound disrupts critical cellular processes, including hormone-dependent signaling and the response to oxidative DNA damage, leading to significant anti-tumor effects in specific cancer subtypes. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the affected signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
NUDT5 is a pyrophosphatase involved in the hydrolysis of various nucleotide diphosphates, playing a crucial role in maintaining cellular homeostasis. It has been implicated in several key cellular functions, including the sanitation of the nucleotide pool and the regulation of ADP-ribose metabolism.[1] Recent research has highlighted the overexpression of NUDT5 in certain cancers, particularly breast cancer, and its association with poor prognosis, making it an attractive target for therapeutic intervention.[2][3] this compound has been identified as a highly potent and selective inhibitor of NUDT5, and its effects on cancer cells are multifaceted, impacting distinct biological pathways depending on the cellular context.[4][5]
Core Mechanism of Action: NUDT5 Inhibition
This compound exerts its biological effects through the direct inhibition of NUDT5's enzymatic activity. The primary substrates of NUDT5 relevant to the effects of this compound are ADP-ribose (ADPR) and oxidized purine (B94841) nucleotides like 8-oxo-dGDP.[5][6] By blocking the hydrolysis of these substrates, this compound instigates a cascade of downstream events that ultimately impinge on cancer cell proliferation and survival.
Biological Pathways Affected by this compound
The inhibition of NUDT5 by this compound leads to the modulation of several critical signaling pathways. The two most well-characterized pathways are:
-
Inhibition of Hormone-Dependent Signaling in Breast Cancer: In hormone receptor-positive (HR+) breast cancer cells, this compound treatment disrupts progestin-dependent signaling. NUDT5 is responsible for generating nuclear ATP from ADP-ribose, a product of poly(ADP-ribose) polymerase (PARP) activity. This localized ATP production is essential for the energy-requiring processes of chromatin remodeling and subsequent transcription of hormone-responsive genes. By inhibiting NUDT5, this compound depletes this nuclear ATP pool, thereby blocking progestin-driven gene expression and cell proliferation.[5][7]
-
Induction of DNA Damage and Proliferation Suppression in Triple-Negative Breast Cancer (TNBC): In TNBC cells, which are often characterized by high levels of reactive oxygen species (ROS), this compound's primary anti-cancer mechanism involves the potentiation of oxidative DNA damage. NUDT5 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleotides such as 8-oxo-dGDP, preventing their incorporation into DNA. Inhibition of NUDT5 by this compound leads to an accumulation of these damaged nucleotides, resulting in increased levels of the oxidative DNA lesion 8-oxoguanine (8-oxoG) in the genome. This triggers a DNA damage response, evidenced by the phosphorylation of H2AX (γH2AX), which in turn interferes with DNA replication and leads to a suppression of cell proliferation.[6][7] Notably, this effect on proliferation is not typically accompanied by a significant induction of apoptosis.[6][8]
-
Potential Modulation of the PI3K/AKT Signaling Pathway: Emerging evidence suggests a link between NUDT5 and the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. Studies have shown that NUDT5 expression can modulate the phosphorylation of AKT.[3] While the direct impact of this compound on this pathway is still under investigation, it is plausible that by altering cellular metabolism and stress responses, this compound could indirectly influence PI3K/AKT signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | NUDT5 | MG assay | 29 | - | [4] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Cancer Type | Treatment Concentration | Effect | Quantitative Measurement | Reference |
| MDA-MB-231 | TNBC | 10 µM | Growth Suppression | Significant decrease in cell count over 7 days | [6][9] |
| MDA-MB-436 | TNBC | 10 µM | Growth Suppression | Significant decrease in cell count over 7 days | [9] |
| MCF7 | ER-positive Breast Cancer | 10 µM | Marginal Growth Inhibition | Minor decrease in cell count over 7 days | [6][9] |
| ZR-75-1 | ER-positive Breast Cancer | 10 µM | Marginal Growth Inhibition | Minor decrease in cell count over 7 days | [9] |
| T47DM | ER-positive Breast Cancer | Varies | Inhibition of Progestin-Induced Proliferation | Significant decrease in BrdU incorporation | [10] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Effect | Quantitative Measurement | Reference |
| MDA-MB-231 Xenograft | 50 mg/kg this compound (i.p., 5 times/week) | Tumor Growth Suppression | Significant reduction in tumor volume compared to vehicle | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Culture and Proliferation Assays
Cell Lines:
-
TNBC: MDA-MB-231, MDA-MB-436
-
ER-positive Breast Cancer: MCF7, ZR-75-1, T47DM
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (Cell Counting):
-
Seed cells in 6-well plates at a density of 5 x 10^4 cells/well.
-
The following day, treat the cells with this compound (e.g., 10 µM) or DMSO as a vehicle control.
-
At specified time points (e.g., days 1, 3, 5, and 7), detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and count the cell number using a hemocytometer or an automated cell counter.
-
Plot the cell number against time to generate growth curves.
BrdU Incorporation Assay:
-
Seed cells in 96-well plates.
-
After treatment with this compound or vehicle control for the desired duration, add BrdU (10 µM) to the culture medium and incubate for 2-4 hours.
-
Fix the cells and permeabilize them.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the absorbance or luminescence according to the manufacturer's instructions.
Immunofluorescence for DNA Damage Markers (8-oxoG and γH2AX)
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[11]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
For 8-oxoG staining, treat the cells with 2N HCl for 10 minutes to denature the DNA, followed by neutralization with 100 mM Tris-HCl (pH 8.0).
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against 8-oxoG and/or γH2AX overnight at 4°C.[11]
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity.
Western Blotting for PI3K/AKT Pathway Proteins
-
Lyse this compound- or vehicle-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), and other relevant pathway proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Mouse Model
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Inject breast cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) subcutaneously or into the mammary fat pad.[9]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection, typically 5 days a week.[9]
-
Measure the tumor volume regularly using calipers (Volume = (width² x length)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and DNA damage markers).
Visualizations of Affected Pathways and Workflows
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
TH5427: A Targeted Approach to Disrupt Hormone Signaling in Breast Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hormone-dependent breast cancers, which account for a significant majority of breast cancer cases, are reliant on estrogen and progesterone (B1679170) signaling for their growth and proliferation. A key player in this signaling cascade is the enzyme NUDT5 (Nudix Hydrolase 5), which has emerged as a critical regulator of hormone-dependent gene regulation. TH5427, a potent and selective small molecule inhibitor of NUDT5, represents a promising therapeutic strategy to disrupt this pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Role of NUDT5 in Hormone-Dependent Breast Cancer
NUDT5 is a pyrophosphatase that has been identified as a crucial component in a novel nuclear ATP synthesis pathway essential for hormone-driven cellular processes in breast cancer.[1] In response to hormonal stimulation (e.g., progestin), Poly(ADP-ribose) polymerase 1 (PARP1) is activated, leading to the synthesis of poly(ADP-ribose) (PAR). PAR is then hydrolyzed by PARG to produce ADP-ribose (ADPR). NUDT5 utilizes this ADPR to generate nuclear ATP, a critical energy source for ATP-dependent chromatin remodeling, subsequent gene transcription, and ultimately, cell proliferation.[2]
Elevated levels of NUDT5 have been observed in breast cancer tissues, and its expression is associated with poor prognosis.[3] By inhibiting NUDT5, this compound effectively blocks this nuclear ATP production, thereby impeding hormone-dependent gene expression and the proliferation of breast cancer cells.[2]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound was identified through a high-throughput screening campaign and subsequent optimization using a cellular thermal shift assay (CETSA)-guided approach to ensure target engagement in a cellular context.[4] It is a potent inhibitor of NUDT5 with a reported IC50 value of 29 nM in biochemical assays.[4]
Selectivity Profile
This compound exhibits high selectivity for NUDT5 over other NUDIX hydrolases. For instance, it displays an apparent 690-fold selectivity for NUDT5 over MTH1 (NUDT1), another member of the NUDIX family.[4] While it shows some off-target activity at high concentrations (e.g., 82% inhibition of MTH1 at 100 µM), its high potency against NUDT5 allows for a therapeutic window where on-target effects can be achieved with minimal off-target interactions.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in various breast cancer cell lines.
Table 1: In Vitro Potency of this compound
| Cell Line | Subtype | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | TNBC | Significantly lower than ER-positive cells | Cell Growth | [3] |
| MDA-MB-436 | TNBC | Significantly lower than ER-positive cells | Cell Growth | [3] |
| MDA-MB-468 | TNBC | Significantly lower than ER-positive cells | Cell Growth | [3] |
| BT-20 | TNBC | Significantly lower than ER-positive cells | Cell Growth | [3] |
| MCF-7 | ER-positive | Marginally inhibited at 10 µM | Cell Growth | [3] |
| ZR-75-1 | ER-positive | Marginally inhibited at 10 µM | Cell Growth | [3] |
| T-47D | ER-positive | - | - | [3] |
| MDA-MB-361 | ER-positive | - | - | [3] |
| MCF-10A | Normal-like | Higher than TNBC cells | Cell Growth | [3] |
| MCF-12A | Normal-like | Higher than TNBC cells | Cell Growth | [3] |
| T47DWT | ER-positive | - | BrdU Incorporation | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| MDA-MB-231 Xenograft | 50 mg/kg this compound (i.p., 5 times/week) | Significant suppression of tumor growth | [6] |
Signaling Pathways and Experimental Workflows
Progestin-Dependent Nuclear ATP Synthesis Pathway
The following diagram illustrates the signaling cascade leading to nuclear ATP production in response to progestin stimulation and the point of inhibition by this compound.
Caption: Progestin-induced signaling pathway for nuclear ATP synthesis.
NUDT5 Inhibitor Screening Workflow
This diagram outlines the general workflow used to identify and validate NUDT5 inhibitors like this compound.
Caption: Workflow for the discovery and validation of NUDT5 inhibitors.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[7][8]
Principle: Ligand binding increases the thermal stability of a protein. When heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is quantified to determine the thermal shift.
Protocol:
-
Cell Culture and Treatment:
-
Culture breast cancer cells (e.g., T47D, HL-60) to 80-90% confluency.
-
Treat cells with this compound or vehicle control (DMSO) at the desired concentrations for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against NUDT5.
-
Quantify the band intensities to determine the amount of soluble NUDT5 at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is a technique to identify protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[9][10][11]
Principle: The binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to digestion by proteases.
Protocol:
-
Cell Lysate Preparation:
-
Prepare a total cell lysate from breast cancer cells in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound or vehicle control for a specific time (e.g., 1 hour) at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to the lysates at a predetermined concentration that results in partial digestion of total protein.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the digested protein samples by SDS-PAGE and perform a Western blot using an anti-NUDT5 antibody.
-
A more intense NUDT5 band in the this compound-treated sample compared to the control indicates that this compound protected NUDT5 from proteolytic degradation, confirming binding.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol (General):
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a defined schedule (e.g., five times a week).[6]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the treatment until a predetermined endpoint is reached (e.g., tumors reach a maximum allowed size, or after a specific duration).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to evaluate the efficacy of this compound.
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S phase of the cell cycle.[12][13][14][15]
Protocol:
-
Cell Culture and Treatment: Culture breast cancer cells (e.g., T47D) and treat with this compound or vehicle control.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for a specific period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and then denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.
-
Visualization and Quantification: Visualize the labeled cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified to determine the proliferation rate.
MMTV-Luciferase Reporter Assay
This assay is used to measure hormone-dependent gene expression. The Mouse Mammary Tumor Virus (MMTV) promoter contains hormone response elements that drive the expression of a luciferase reporter gene in response to hormonal stimulation.[16][17][18][19][20]
Protocol:
-
Cell Transfection/Transduction: Introduce a plasmid or viral vector containing the MMTV-luciferase reporter construct into hormone-responsive breast cancer cells (e.g., T47D).
-
Compound and Hormone Treatment: Pre-treat the cells with this compound or vehicle control, followed by stimulation with a progestin (e.g., R5020).
-
Cell Lysis and Luciferase Assay: After a specific incubation time, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the this compound-treated cells compared to the control indicates that the inhibitor blocks hormone-dependent gene expression.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of hormone-dependent breast cancer. Its specific mechanism of action, targeting the NUDT5-mediated nuclear ATP synthesis pathway, offers a novel strategy to disrupt the hormonal signaling that drives tumor growth. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the potential of this compound and the broader role of NUDT5 in cancer biology. Continued research in this area is crucial for the development of new and effective therapies for breast cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Exploring Novel Therapeutic Applications of TH5427: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5427 has emerged as a potent and selective small molecule inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5), a hydrolase implicated in ADP-ribose metabolism and the sanitation of oxidized nucleotides. This technical guide provides a comprehensive overview of the core biology of NUDT5, the mechanism of action of this compound, and its promising therapeutic applications, with a primary focus on oncology. Summarized quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.
Introduction to NUDT5 and the Rationale for Inhibition
NUDT5, a member of the NUDIX hydrolase superfamily, plays a crucial role in cellular homeostasis by hydrolyzing various nucleoside diphosphate derivatives. It has been identified as a key regulator of ADP-ribose (ADPR) metabolism.[1][2] In the context of cancer, particularly hormone-dependent breast cancers, NUDT5 is implicated in providing a nuclear source of ATP derived from poly(ADP-ribose) (PAR), which is essential for chromatin remodeling, gene regulation, and cellular proliferation.[1][2][3] Furthermore, emerging evidence suggests a role for NUDT5 in the response to oxidative stress through its potential activity on oxidized purine (B94841) nucleotides like 8-oxo-dGDP.[1][4] The overexpression of NUDT5 in certain malignancies, such as triple-negative breast cancer (TNBC), and its correlation with poor prognosis, underscore its potential as a therapeutic target.[4][5]
This compound: A Potent and Selective NUDT5 Inhibitor
This compound was identified as a potent inhibitor of NUDT5 through a high-throughput screening campaign, followed by optimization guided by the cellular thermal shift assay (CETSA) to ensure target engagement in cells.[1][3]
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of NUDT5.[6] This binding prevents the hydrolysis of its substrates, most notably ADP-ribose.[1] The inhibition of NUDT5 by this compound leads to the disruption of progestin-dependent nuclear ATP synthesis in breast cancer cells.[1][3][7] This energy depletion subsequently impairs ATP-dependent chromatin remodeling, leading to a blockage of hormone-dependent gene expression and a reduction in cancer cell proliferation.[1][3] Additionally, inhibition of NUDT5 can lead to an increase in oxidative DNA lesions, such as 8-oxoguanine (8-oxoG), triggering a DNA damage response.[4]
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor efficacy of this compound. In vitro, this compound significantly suppresses the growth of triple-negative breast cancer (TNBC) cell lines, while having a marginal effect on estrogen receptor-positive (ER-positive) cell lines.[4] In vivo studies using xenograft models with MDA-MB-231 TNBC cells have shown that administration of this compound leads to a potent inhibition of tumor growth.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Selectivity | Reference |
| NUDT5 | Malachite Green Assay | 29 nM | >650-fold vs. MTH1 | [3][9] |
| MTH1 | Malachite Green Assay | 20 µM | - | [3] |
| dCTPase | - | 39% inhibition at 100 µM | - | [3][9] |
| NUDT12 | - | 66% inhibition at 100 µM | - | [3][9] |
| NUDT14 | - | 38% inhibition at 100 µM | - | [3][9] |
Table 2: Half Maximal Inhibitory Concentrations (IC50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 | Reference |
| MDA-MB-231 | TNBC | Significantly lower than ER-positive lines | [4] |
| MDA-MB-436 | TNBC | Significantly lower than ER-positive lines | [4] |
| MDA-MB-468 | TNBC | Significantly lower than ER-positive lines | [4] |
| BT-20 | TNBC | Significantly lower than ER-positive lines | [4] |
| MCF-7 | ER-positive | Higher than TNBC lines | [4] |
| MDA-MB-361 | ER-positive | Higher than TNBC lines | [4] |
| T-47D | ER-positive | Higher than TNBC lines | [4] |
| ZR-75-1 | ER-positive | Higher than TNBC lines | [4] |
| MCF-10A | Normal-like | Higher than TNBC lines | [4] |
| MCF-12A | Normal-like | Higher than TNBC lines | [4] |
Table 3: In Vivo Experimental Parameters for this compound
| Animal Model | Cell Line | This compound Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Female Nude Mice | MDA-MB-231 | 50 mg/kg | Intraperitoneal (i.p.) | 5 days a week | Significant tumor growth inhibition | [4][8] |
Detailed Experimental Protocols
In Vitro Cell Growth Assay
-
Cell Culture: ER-positive (MCF-7, ZR-75-1) and TNBC (MDA-MB-231, MDA-MB-436) cell lines are cultured in appropriate media.
-
Treatment: On day 1, cells are treated with a specified concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[4][8]
-
Cell Counting: Cell counts are recorded at regular intervals (e.g., days 1, 3, 5, and 7) to measure cell growth over time.[4][8]
-
Dose-Response Studies: To determine the IC50, various breast cancer cell lines are treated with a range of this compound concentrations.[4]
Xenograft Animal Model for In Vivo Efficacy
-
Animal Model: Female nude mice (4-6 weeks old) are used for these experiments.[4]
-
Cell Injection: One million MDA-MB-231 cells are subcutaneously injected into the mammary fat pad of each mouse.[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific volume (e.g., 50 mm³).[4][8]
-
Randomization and Treatment: Mice are randomly assigned to two groups: a control group receiving vehicle (e.g., water) and a treatment group receiving this compound (e.g., 50 mg/kg) via intraperitoneal injections, administered 5 times per week.[4][8]
-
Endpoint: The experiment continues until the largest tumor reaches a predetermined size (e.g., 1000 mm³), at which point the mice are sacrificed.[8] Tumor volumes are calculated using the formula (width × width × length)/2.[8]
Immunofluorescence Staining for Oxidative DNA Damage
-
Cell Treatment: Cells are treated with this compound or vehicle control.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Antibody Staining: Cells are stained with primary antibodies against markers of oxidative DNA damage (e.g., 8-oxoG) and DNA damage response (e.g., γH2AX).[4]
-
Imaging: Fluorescence microscopy is used to visualize and quantify the accumulation of 8-oxoG and the induction of γH2AX.[4]
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting NUDT5-mediated signaling.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising, targeted inhibitor of NUDT5 with demonstrated preclinical efficacy, particularly in TNBC models.[4] Its mechanism of action, involving the disruption of nuclear energy metabolism and induction of DNA damage, provides a strong rationale for its further development as a cancer therapeutic.[1][4] Future research should focus on optimizing in vivo delivery and exploring combination therapies to enhance its anti-tumor activity. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of NUDT5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
TH5427: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective small-molecule inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme implicated in ADP-ribose metabolism and hormone-dependent gene regulation in cancer cells.[1][2][3] By targeting NUDT5, this compound disrupts key cellular processes such as nuclear ATP synthesis, chromatin remodeling, and gene expression, ultimately inhibiting the proliferation of cancer cells, particularly in breast cancer models.[3][4][5][6][7] These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of NUDT5. NUDT5 is responsible for the hydrolysis of ADP-ribose (ADPR), a signaling molecule involved in various cellular processes. In certain cancer cells, particularly hormone-responsive breast cancers, progestin signaling leads to the production of PAR (poly(ADP-ribose)), which is then catabolized to generate nuclear ATP. This ATP is crucial for chromatin remodeling and subsequent gene expression that drives cell proliferation. This compound blocks the NUDT5-mediated hydrolysis of ADPR, thereby inhibiting this pathway of nuclear ATP synthesis.[2][3][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay | IC50 | Selectivity vs. MTH1 | Reference |
| NUDT5 | Malachite Green Assay | 29 nM | >650-fold | [1][3][4] |
| MTH1 | Malachite Green Assay | 20 µM | - | [3] |
Table 2: Recommended Cellular Concentration and Observed Effects
| Cell Lines | Recommended Concentration | Observed Effects | Reference |
| HL-60, T47D | Up to 1.5 µM | Effective target engagement | [1] |
| T47D | Not specified | Inhibition of progestin-dependent proliferation | [6] |
| MDA-MB-231, MDA-MB-436 | 10 µM | Suppression of cell growth | [8] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in blocking progestin-induced cell proliferation.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder (Molecular Weight: 527.79 g/mol )[4]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.28 mg of this compound hydrochloride in 1 mL of DMSO.[4]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[9]
General Cell Culture Treatment Protocol
Materials:
-
Cancer cell lines of interest (e.g., T47D, MDA-MB-231)
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare fresh dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range for initial experiments is 0.1 µM to 10 µM.
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cytotoxicity/Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
After overnight incubation, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control as described in the general treatment protocol.
-
Incubate the plate for 72 hours.
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals and read absorbance).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: The NUDT5 Inhibitor TH5427 in MDA-MB-231 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The MDA-MB-231 cell line, a model for TNBC, is extensively used in preclinical research to evaluate novel therapeutic agents. Recent studies have identified NUDT5 (Nudix Hydrolase 5), a hydrolase involved in ADP-ribose metabolism and the sanitation of oxidized nucleotides, as a promising therapeutic target in TNBC. The small molecule inhibitor TH5427 has been shown to effectively target NUDT5, leading to suppressed growth of TNBC cells. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in MDA-MB-231 xenograft models, based on published preclinical data.
Mechanism of Action of this compound in MDA-MB-231 Cells
This compound is a potent inhibitor of NUDT5. In TNBC cells like MDA-MB-231, which exhibit higher expression of NUDT5 compared to other breast cancer subtypes, inhibition of NUDT5 by this compound disrupts normal cellular processes. The primary mechanism of action involves the accumulation of oxidized nucleotides, specifically 8-oxo-dGTP, within the cell. This leads to increased oxidative DNA damage, as evidenced by the accumulation of 8-oxo-guanine (8-oxoG) lesions in the DNA. The cellular response to this damage includes the activation of the DNA damage response pathway, marked by an increase in γH2AX. Ultimately, this cascade of events leads to an inhibition of DNA replication and suppression of cell proliferation, rather than inducing apoptosis or cell death.[1][2]
Signaling Pathway of this compound Action
References
Application Notes and Protocols for TH5427 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a drug candidate with its intracellular target in a physiologically relevant context.[1][2] This method relies on the principle that a protein's thermal stability is altered upon ligand binding.[2][3] When a compound like TH5427 binds to its target protein, NUDT5, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[4][5] By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein, one can determine the extent of drug-target engagement.[2][3]
This compound is a potent and selective inhibitor of NUDT5 (also known as NUDIX5), a Nudix hydrolase involved in ADP-ribose metabolism and hormone signaling in breast cancer.[4][6] Verifying that this compound effectively binds to NUDT5 within the complex environment of a cell is a critical step in its development as a chemical probe and potential therapeutic agent. CETSA provides a direct and label-free method to confirm this target engagement.[1][2]
Signaling Pathway of NUDT5 and Point of Inhibition by this compound
NUDT5 plays a significant role in cellular metabolism and signaling. One of its key functions is the hydrolysis of mono(ADP-ribose) (mADPr), a product of poly(ADP-ribose) (pADPr) degradation by PARG, into ribose-5-phosphate (B1218738) (R5P) and either AMP or ATP.[1][7] This process is crucial for maintaining cellular ATP levels, particularly during DNA repair processes.[1][7] Furthermore, NUDT5 has been implicated in activating the AKT/Cyclin D1 signaling pathway, which promotes cell proliferation in breast cancer.[8] this compound inhibits the enzymatic activity of NUDT5, thereby disrupting these downstream signaling events.
Caption: NUDT5 signaling pathway and point of inhibition by this compound.
CETSA Experimental Workflow
The CETSA protocol can be broadly divided into two main experimental formats: the melt curve experiment to determine the optimal temperature for the isothermal dose-response fingerprint (ITDRF) experiment, and the ITDRF experiment itself to quantify the potency of target engagement.[9]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocols
Materials and Reagents
-
Cell Line: HL-60 (human promyelocytic leukemia cells)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: PBS containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-NUDT5 antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody
-
ECL Western Blotting Substrate
Part 1: Melt Curve (Tagg Determination)
-
Cell Culture and Treatment:
-
Culture HL-60 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with a saturating concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour at 37°C.[10]
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NUDT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for NUDT5 and the loading control.
-
Normalize the NUDT5 band intensity to the loading control for each temperature point.
-
Plot the normalized intensity against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tagg).
-
Part 2: Isothermal Dose-Response Fingerprint (ITDRF)
-
Cell Culture and Treatment:
-
Culture HL-60 cells as described above.
-
Treat cells with a serial dilution of this compound (e.g., from 20 µM to 0.06 µM) and a vehicle control (DMSO) for 1 hour at 37°C.[10]
-
-
Heat Challenge:
-
Heat all samples at a single, pre-determined temperature (the Tagg determined in the melt curve experiment, or a temperature in the steep part of the curve) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis, Fractionation, and Western Blot Analysis:
-
Follow steps 3 and 4 from the Melt Curve protocol.
-
-
Data Analysis:
-
Quantify and normalize the NUDT5 band intensities as described above.
-
Plot the normalized NUDT5 intensity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
-
Data Presentation
Table 1: Representative Data for NUDT5 Melt Curve CETSA
| Temperature (°C) | % Soluble NUDT5 (Vehicle) | % Soluble NUDT5 (+ 20 µM this compound) |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 98 |
| 52 | 55 | 95 |
| 55 | 20 | 80 |
| 58 | 5 | 50 |
| 61 | <1 | 25 |
| 64 | <1 | 10 |
| 67 | <1 | <1 |
| Tagg | ~52.5°C | ~58.5°C |
Note: Data are representative and should be determined experimentally.
Table 2: Representative Data for NUDT5 ITDRF CETSA at a Fixed Temperature (e.g., 55°C)
| This compound Concentration (µM) | % Soluble NUDT5 (Normalized to Vehicle at 37°C) |
| 0 (Vehicle) | 20 |
| 0.06 | 25 |
| 0.12 | 35 |
| 0.25 | 50 |
| 0.5 | 65 |
| 1.0 | 75 |
| 2.5 | 80 |
| 5.0 | 82 |
| 10.0 | 85 |
| 20.0 | 85 |
| EC50 | ~0.25 µM |
Note: Data are representative and should be determined experimentally. The cellular EC50 for this compound has been reported to be in the range of 0.75-2.1 µM.[6]
References
- 1. DSpace [repositori.upf.edu]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: TH5427
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective small-molecule inhibitor of Nudix Hydrolase 5 (NUDT5).[1][2] With an IC₅₀ value of 29 nM, it demonstrates high selectivity for NUDT5, being over 650-fold more selective for NUDT5 than for MTH1.[1][3] The primary mechanism of action for this compound involves the inhibition of NUDT5's role in ADP-ribose (ADPR) metabolism.[4][5][6] In specific contexts, such as hormone-sensitive breast cancer, this inhibition blocks progestin-dependent nuclear ATP synthesis, which subsequently impairs chromatin remodeling, hormone-dependent gene regulation, and cell proliferation.[1][4][5] These characteristics make this compound a valuable chemical probe for studying NUDT5 biology and a potential therapeutic agent.[6][7]
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀Cl₂N₈O₃・HCl | [3] |
| Molecular Weight | 527.79 g/mol | [3] |
| CAS Number | 2253744-57-7 | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Appearance | Solid powder | [8] |
Note: The molecular weight of the free base is 491.33 g/mol .[2][9] Batch-specific molecular weights may vary; always refer to the Certificate of Analysis provided by the supplier.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 5.28 | 10 | [3] |
| DMSO | 10.56 | 20 | [3] |
Note: One supplier notes that the free base form is insoluble in DMSO and water, and that moisture-absorbing DMSO can reduce solubility.[9] It is recommended to use fresh, high-quality solvents.
Table 3: Stock Solution Preparation Guide (Using this compound Hydrochloride, MW = 527.79)
| Desired Stock Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.53 mg | 2.64 mg | 5.28 mg |
| 10 mM | 5.28 mg | 26.39 mg | 52.78 mg |
| 20 mM (DMSO only) | 10.56 mg | 52.78 mg | 105.56 mg |
Signaling Pathway
// Nodes Progestin [label="Progestin\nStimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP [label="PARP Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PAR [label="Poly(ADP-ribose)\n(PAR) Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; NUDT5 [label="NUDT5", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; ATP [label="Nuclear ATP\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin [label="Chromatin\nRemodeling", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges Progestin -> PARP [color="#5F6368"]; PARP -> PAR [color="#5F6368"]; PAR -> NUDT5 [color="#5F6368"]; NUDT5 -> ATP [color="#5F6368"]; ATP -> Chromatin [color="#5F6368"]; Chromatin -> Gene [color="#5F6368"]; Gene -> Proliferation [color="#5F6368"]; this compound -> NUDT5 [arrowhead=tee, color="#EA4335", style=bold]; } .dot Caption: this compound inhibits NUDT5, blocking nuclear ATP synthesis and downstream effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder (refer to batch-specific MW)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-calculation: Before weighing, calculate the precise mass of this compound hydrochloride required. Using the molecular weight of 527.79 g/mol :
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM stock: Mass = 1 mL × 10 mmol/L × 527.79 g/mol / 1000 = 5.278 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound hydrochloride powder using an analytical balance in a clean, sterile weigh boat.
-
Solubilization: Transfer the powder to a sterile tube. Add the calculated volume of sterile DMSO to achieve the final concentration of 10 mM. For example, add 1 mL of DMSO for 5.278 mg of powder.
-
Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[9]
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[9]
-
For short-term storage (up to 1 month), store at -20°C.[9]
-
Always protect the solution from light.
-
Safety Precautions:
-
Handle this compound powder in a fume hood or ventilated enclosure.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
Protocol 2: Inhibition of Progestin-Dependent Gene Expression in T47D Cells
This protocol provides an example of using this compound to study its effects on hormone-driven gene expression in a breast cancer cell line.
Materials:
-
T47D breast cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum
-
This compound stock solution (10 mM in DMSO)
-
Progestin analog R5020 (Promegestone)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 12-well)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., EGFR, MMTV) and a housekeeping gene (e.g., GAPDH)
// Nodes Start [label="Seed T47D Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Hormone Starvation\n(48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Pre-treat with\nthis compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with\nR5020 (6h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Cell Lysis &\nRNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; RT [label="cDNA\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="RT-qPCR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Starve [color="#5F6368"]; Starve -> Treat [color="#5F6368"]; Treat -> Stimulate [color="#5F6368"]; Stimulate -> Harvest [color="#5F6368"]; Harvest -> RT [color="#5F6368"]; RT -> qPCR [color="#5F6368"]; qPCR -> End [color="#5F6368"]; } .dot Caption: Workflow for analyzing this compound's effect on gene expression in T47D cells.
Procedure:
-
Cell Seeding and Hormone Starvation:
-
Seed T47D cells in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach overnight.
-
Replace the growth medium with phenol red-free medium containing charcoal-stripped serum to deplete endogenous hormones. Culture for 48-72 hours.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in the starvation medium. A typical final concentration for cellular assays is between 0.5 µM and 1.5 µM.[7] Prepare a vehicle control with an equivalent final concentration of DMSO.
-
Remove the starvation medium and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Hormone Stimulation:
-
Add the progestin analog R5020 to the wells to a final concentration of 10 nM. Do not add R5020 to unstimulated control wells.
-
Incubate for 6 hours to allow for transcriptional changes.[10]
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
RT-qPCR Analysis:
-
Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, a suitable qPCR master mix, and primers for your genes of interest (e.g., EGFR, MMTV) and a housekeeping gene.
-
Run the qPCR reaction according to the instrument's protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Compare the expression levels in the this compound-treated samples to the vehicle-treated controls to determine the inhibitory effect of this compound on progestin-dependent gene expression.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TH 5427 | DNA Repair Protein | MOLNOVA [molnova.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
TH5427: Application Notes and Protocols for In Vitro Research
A Potent and Selective NUDT5 Inhibitor for Cellular Studies
Introduction: TH5427 is a highly potent and selective small molecule inhibitor of Nudix hydrolase 5 (NUDT5), an enzyme implicated in ADP-ribose metabolism and hormone-dependent signaling pathways in cancer.[1] By inhibiting NUDT5, this compound disrupts the hydrolysis of ADP-ribose, leading to a blockage of progestin-dependent nuclear ATP synthesis, subsequent chromatin remodeling, gene regulation, and ultimately, cell proliferation in breast cancer cells.[1] These application notes provide detailed protocols for the solubilization of this compound and its application in cell-based assays to probe NUDT5 function.
Data Presentation:
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
|---|---|
| DMSO | 20 mM |
| Water | 10 mM |
Data sourced from supplier information.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 |
|---|---|---|
| NUDT5 | Biochemical (Malachite Green) | 29 nM |
| NUDT5 | Cellular Target Engagement (CETSA/DARTS) | 0.75 - 2.1 µM |
| MTH1 | Biochemical | 20 µM |
This demonstrates over 650-fold selectivity for NUDT5 over MTH1.[2]
Table 3: Recommended Working Concentrations for Cellular Assays
| Cell Line | Assay Type | Recommended Concentration Range |
|---|---|---|
| HL-60, T47D | General Cellular Use | Up to 1.5 µM |
| T47D | Proliferation (BrdU incorporation) | Not explicitly stated, used in dose-response |
| MCF7, ZR-75-1 | Proliferation | 10 µM |
| MDA-MB-231, MDA-MB-436 | Proliferation | 10 µM |
Concentrations should be optimized for each specific cell line and experimental endpoint.[2][3]
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound hydrochloride powder vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 20 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to 1 mg of this compound hydrochloride (MW: 527.79 g/mol ), add 94.7 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Treatment of Cells with this compound
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium appropriate for the cell line
-
This compound DMSO stock solution (from Protocol 1)
Procedure:
-
Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight, or as required by the specific experimental design.
-
On the day of treatment, prepare the final working concentrations of this compound by performing a serial dilution of the DMSO stock solution into pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity or off-target effects.[4]
-
Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of this compound being tested.
-
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Proceed with the downstream assay (e.g., proliferation assay, Western blotting, gene expression analysis).
Cell Proliferation Assay (Example using BrdU incorporation)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired period (e.g., 24 hours).[5]
-
Add the BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using the provided solution to expose the incorporated BrdU.
-
Wash the wells and add the anti-BrdU antibody. Incubate to allow binding.
-
Wash away the unbound antibody and add the enzyme substrate.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
The signal intensity is proportional to the amount of cell proliferation.
Visualizations
Caption: this compound mechanism of action in blocking progestin-driven cell proliferation.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Application Notes and Protocols for In Vivo Administration of TH5427 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective small molecule inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 5 (NUDT5).[1][2] NUDT5 is an enzyme implicated in ADP-ribose and 8-oxo-guanine metabolism and has been identified as a key regulator of hormone-dependent gene regulation and proliferation in breast cancer cells.[1][3] In triple-negative breast cancer (TNBC), this compound has been shown to suppress tumor growth by inducing oxidative DNA stress.[4] These findings position this compound as a promising therapeutic candidate for investigation in various cancer models.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of NUDT5. In hormone-receptor-positive breast cancer, NUDT5 is involved in progestin-dependent nuclear ATP synthesis, which is crucial for chromatin remodeling and gene expression that drives cell proliferation.[1][2] By inhibiting NUDT5, this compound blocks this pathway.
In triple-negative breast cancer, NUDT5 plays a role in preventing oxidative DNA damage.[4] Inhibition of NUDT5 by this compound leads to an accumulation of oxidative DNA lesions, triggering a DNA damage response and ultimately inhibiting cancer cell proliferation.[4] Studies have also indicated that NUDT5 can modulate the AKT/Cyclin D signaling pathway, suggesting a broader role in cell cycle regulation.[5][6]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound via NUDT5 inhibition.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from a key in vivo study of this compound in a triple-negative breast cancer mouse model.
Table 1: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Mouse Strain | Nude Mice | Nude Mice |
| Cancer Cell Line | MDA-MB-231 | MDA-MB-231 |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dosing Schedule | 5 times per week | 5 times per week |
| Tumor Growth | Progressive | Significantly Suppressed[7] |
| Endpoint | Tumor volume >1000 mm³ | Tumor volume >1000 mm³ |
Table 2: Toxicology and Survival Data
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Number of Animals | 10 | 10 |
| Mortality | 0 | 4 mice found dead after 7 days of treatment[7] |
| Observed Side Effects | Not Reported | Not Reported |
Experimental Protocols
This compound Formulation for In Vivo Administration
Note: The exact vehicle formulation for the published in vivo studies with this compound is not explicitly detailed in the primary literature. A common approach for formulating hydrophobic small molecules for intraperitoneal injection in mice is to use a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline. Researchers should perform small-scale solubility and stability tests to determine the optimal vehicle composition for their specific batch of this compound.
Example Vehicle Formulation:
-
Component 1: Dimethyl sulfoxide (B87167) (DMSO)
-
Component 2: Cremophor EL (or Kolliphor® EL)
-
Component 3: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix Cremophor EL with sterile saline or PBS. The ratio of DMSO:Cremophor EL:Saline can be optimized, with common starting ratios being 1:1:8 or 1:2:7.
-
Slowly add the this compound/DMSO stock solution to the Cremophor/saline mixture while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO should ideally be below 10% of the total injection volume to minimize toxicity.
Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model
This protocol is based on the study by Qian et al. (2024).[4][7]
Materials:
-
Female nude mice (e.g., BALB/c nude or NOD/SCID)
-
MDA-MB-231 human breast cancer cells
-
Matrigel®
-
This compound
-
Vehicle for injection
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Experimental workflow for a TNBC xenograft study.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluence.
-
Cell Preparation and Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the mammary fat pad of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal (IP) injection five times per week.[7]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for various downstream analyses, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and DNA damage markers (e.g., γH2AX), or for Western blot analysis of signaling proteins.
-
Pharmacokinetic and Toxicology Studies
Detailed pharmacokinetic and comprehensive toxicology studies for this compound in mice are not extensively published. The following are general guidelines for conducting such studies.
Pharmacokinetics (PK) Study Workflow:
Caption: General workflow for a pharmacokinetic study in mice.
Toxicology Study (Maximum Tolerated Dose - MTD):
-
Administer escalating doses of this compound to different cohorts of mice.
-
Monitor the mice for a set period (e.g., 7-14 days) for signs of toxicity, including:
-
Mortality
-
Changes in body weight
-
Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture)
-
-
The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.
Conclusion
This compound is a promising NUDT5 inhibitor with demonstrated in vivo efficacy in a triple-negative breast cancer model. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies with this compound. Further research is warranted to explore the efficacy of this compound in other cancer models and to fully characterize its pharmacokinetic and toxicological profiles.
Disclaimer: These application notes are for informational purposes only and are intended for use by qualified scientific personnel. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Investigators are responsible for optimizing protocols and ensuring the safety and welfare of the animals used in their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]
- 6. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following TH5427 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5427 is a potent and selective small-molecule inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme implicated in ADP-ribose metabolism and hormone-dependent signaling pathways.[1][2][3] NUDT5 has emerged as a therapeutic target in various cancers, particularly in breast cancer, where it plays a role in progestin-dependent gene regulation and cell proliferation.[1][2] this compound exerts its effect by blocking the enzymatic activity of NUDT5, leading to the inhibition of nuclear ATP synthesis derived from PAR (poly-ADP-ribose) and subsequent downstream effects on chromatin remodeling and gene expression.[1][2]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The protocols outlined below are designed to enable researchers to reliably detect changes in protein expression and signaling pathways affected by the inhibition of NUDT5.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize representative quantitative data from studies investigating the effects of this compound on key cellular proteins. This data is compiled from published research and is intended to serve as a reference for expected outcomes.
Table 1: Effect of this compound on Proliferation Markers in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | Target Protein | Change in Protein Level | Reference |
| MDA-MB-231 | 10 µM this compound | Ki67 | Reduced staining indicative of slowed proliferation | [4] |
| MDA-MB-436 | 10 µM this compound | Proliferation | Significantly suppressed growth | [4] |
Table 2: Dose-Response of this compound in Various Breast Cancer Cell Lines
| Cell Line Type | Cell Line | IC50 of this compound | Reference |
| TNBC | MDA-MB-231 | Significantly lower than ER-positive cells | [4] |
| TNBC | MDA-MB-436 | Significantly lower than ER-positive cells | [4] |
| TNBC | MDA-MB-468 | Significantly lower than ER-positive cells | [4] |
| TNBC | BT-20 | Significantly lower than ER-positive cells | [4] |
| ER-positive | MCF-7 | Higher than TNBC cells | [4] |
| ER-positive | MDA-MB-361 | Higher than TNBC cells | [4] |
| ER-positive | T-47D | Higher than TNBC cells | [4] |
| ER-positive | ZR-75-1 | Higher than TNBC cells | [4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in appropriate growth medium and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in growth medium to achieve the desired final concentrations (e.g., 1-10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay Selection: Use a standard protein assay method such as the Bicinchoninic acid (BCA) assay or Bradford assay to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.
-
Calculation: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
Protocol 4: Western Blotting
-
Sample Preparation: Based on the protein quantification, normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. A typical loading amount is 20-40 µg of total protein per lane.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., NUDT5, Ki67, or other downstream targets) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[5][6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences.[6]
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to western blot quantification | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Proliferation Assays with TH5427 in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH5427 is a potent and selective small molecule inhibitor of NUDT5 (nudix hydrolase 5), an enzyme implicated in nucleotide metabolism and the cellular response to oxidative stress.[1][2] Emerging research has highlighted the therapeutic potential of targeting NUDT5 in breast cancer. NUDT5 is overexpressed in certain breast cancer subtypes, particularly triple-negative breast cancer (TNBC), and its inhibition has been shown to suppress cancer cell growth.[1][3] this compound exerts its anti-proliferative effects by disrupting nucleotide metabolism, leading to an accumulation of oxidative DNA damage and subsequent inhibition of DNA replication.[1] In hormone-dependent breast cancer cells, this compound can also block progestin-driven nuclear ATP synthesis, chromatin remodeling, and gene expression.[2][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on various breast cancer cell lines.
Data Presentation
The following tables summarize the differential sensitivity of breast cancer cell lines to this compound.
Table 1: IC₅₀ Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | Subtype | IC₅₀ (µM) | Reference |
| TNBC | |||
| MDA-MB-231 | Triple-Negative | Significantly Lower | [1] |
| MDA-MB-436 | Triple-Negative | Significantly Lower | [1] |
| MDA-MB-468 | Triple-Negative | Significantly Lower | [1] |
| BT-20 | Triple-Negative | Significantly Lower | [1] |
| ER-Positive | |||
| MCF-7 | ER-Positive | Higher | [1] |
| MDA-MB-361 | ER-Positive | Higher | [1] |
| T-47D | ER-Positive | Higher | [1] |
| ZR-75-1 | ER-Positive | Higher | [1] |
| Normal-like | |||
| MCF-10A | Normal-like | Higher | [1] |
| MCF-12A | Normal-like | Higher | [1] |
Table 2: Effect of 10 µM this compound on Breast Cancer Cell Growth
| Cell Line | Subtype | Treatment | Observation | Reference |
| MDA-MB-231 | Triple-Negative | 10 µM this compound | Significant growth suppression | [1][3] |
| MDA-MB-436 | Triple-Negative | 10 µM this compound | Significant growth suppression | [1] |
| MCF-7 | ER-Positive | 10 µM this compound | Marginal growth inhibition | [1][3] |
| ZR-75-1 | ER-Positive | 10 µM this compound | Marginal growth inhibition | [1][3] |
Experimental Protocols
Herein are detailed protocols for performing proliferation assays with this compound in breast cancer cell lines.
Protocol 1: Cell Proliferation Assay by Direct Cell Counting
This protocol is a fundamental method to assess the effect of this compound on cell proliferation over time.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium to create a single-cell suspension.
-
Count the cells and seed them into 96-well plates at a density of 2,000 cells/well in 100 µL of medium.[5]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
On day 1, prepare serial dilutions of this compound in a complete growth medium. A final concentration of 10 µM is often effective for initial studies.[1][3]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing this compound or DMSO.
-
Treat a set of wells in triplicate for each condition.
-
-
Cell Counting:
-
At desired time points (e.g., days 1, 3, 5, and 7), trypsinize the cells in the designated wells.[3]
-
Resuspend the cells in a known volume of medium.
-
Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Data Analysis:
-
Calculate the average cell number for each treatment group at each time point.
-
Plot the cell number against time to generate growth curves.
-
Compare the growth curves of this compound-treated cells to the vehicle-treated control.
-
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
BrdU Labeling:
-
At the end of the treatment period (e.g., 24-72 hours), add BrdU labeling reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
-
Immunodetection:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow for binding.
-
Wash the wells to remove any unbound antibody.
-
-
Signal Detection:
-
Add the enzyme substrate and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated cells to the vehicle-treated control to determine the percentage of proliferation inhibition.
-
Visualizations
Caption: this compound inhibits NUDT5, leading to increased oxidative DNA damage and proliferation inhibition in TNBC.
Caption: Workflow for assessing the anti-proliferative effects of this compound on breast cancer cells.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.11. Proliferation Assay of Breast Cancer Cells [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results with TH5427
Technical Support Center: TH5427
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound. This compound is a potent and selective inhibitor of NUDT5, a key enzyme in ADP-ribose metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Nudix hydrolase 5 (NUDT5).[1] Its mechanism of action involves blocking progestin-dependent nuclear ATP synthesis.[2][3] This inhibition disrupts subsequent chromatin remodeling, hormone-dependent gene regulation, and proliferation in cancer cells, particularly in breast cancer models.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2:
-
Solid Form: this compound hydrochloride should be stored desiccated at room temperature. For long-term storage, -20°C is recommended. When stored correctly in a tightly sealed vial, the solid compound is stable for up to 6 months or longer.
-
Solution Form: It is highly recommended to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be aliquoted into single-use vials and stored tightly sealed at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[4] Long-term storage of peptides and other bioactive small molecules in solution is generally not recommended.
Q3: What is the recommended concentration of this compound for cell-based assays?
A3: While this compound has a very potent biochemical IC50 of ~29 nM, its effective concentration in cellular assays is significantly higher. The recommended concentration for cellular use is up to 1.5 µM.[5] In some studies, concentrations up to 10 µM have been used to observe effects on cell growth in specific cell lines like triple-negative breast cancer (TNBC) models.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: In which solvents can I dissolve this compound?
A4: this compound hydrochloride is soluble in both DMSO and water. The solubility limits are provided in the table below. For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.
Quantitative Data Summary
Table 1: this compound In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Selectivity vs. MTH1 | Off-Target Inhibition (at 100 µM) | Reference |
| NUDT5 | Malachite Green | 29 nM | >650-fold | - | [5] |
| MTH1 | - | 20 µM | - | 82% | [5] |
| dCTPase | - | - | - | 39% | [5] |
| NUDT12 | - | - | - | 66% | [5] |
| NUDT14 | - | - | - | 38% | [5] |
Table 2: this compound Hydrochloride Solubility
| Solvent | Maximum Concentration (mM) |
| Water | 10 mM |
| DMSO | 20 mM |
Troubleshooting Guides
Issue 1: Inconsistent or Weak Activity in Cellular Assays
Question: My in vitro biochemical assays show a potent IC50 for this compound (around 29 nM), but I'm seeing weak or inconsistent effects in my cell-based assays. Why is this happening?
Answer: This is a documented characteristic of this compound and is referred to as a "cellular potency offset".[5] There is a significant difference between the biochemical potency (IC50 = 29 nM) and the concentration required for cellular target engagement (0.75-2.1 µM).[5] Several factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may have limited ability to cross the cell membrane and reach its nuclear target, NUDT5.
-
Metabolite Competition: High intracellular concentrations of the natural NUDT5 substrate (ADP-ribose) may compete with this compound for binding to the target enzyme, requiring higher concentrations of the inhibitor to achieve a biological effect.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
Troubleshooting Steps:
-
Increase Concentration: Ensure you are using a concentration range appropriate for cellular assays (e.g., 0.5 µM to 10 µM). A dose-response curve is essential.
-
Increase Incubation Time: Allow sufficient time for the compound to enter the cells and engage with its target. Incubation times of 24 to 72 hours are common for proliferation assays.
-
Verify Target Engagement: Use a direct measure of target engagement, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to NUDT5 in your specific cell model.[1][8]
Issue 2: Unexpected Phenotypes or Off-Target Effects
Question: I'm observing cellular effects that don't seem to be related to NUDT5 inhibition. Could these be off-target effects?
Answer: Yes, this is possible, especially at higher concentrations. While this compound is highly selective for NUDT5 over MTH1, it has shown inhibitory activity against other NUDIX enzymes and cellular targets at high concentrations (e.g., 100 µM).[5]
Recommendations:
-
Use the Lowest Effective Concentration: Use the minimum concentration of this compound that gives a consistent on-target phenotype to minimize the risk of off-target effects.
-
Use Proper Controls:
-
Negative Control: A structurally similar but inactive molecule, if available.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete NUDT5 and confirm that the observed phenotype is consistent with that from this compound treatment.
-
-
Consult Selectivity Data: Refer to the off-target data in Table 1. If you suspect an off-target effect, investigate pathways related to those enzymes (e.g., MTH1, NUDT12).
Issue 3: High Variability Between Experimental Replicates
Question: I'm observing significant variability in my results between wells and plates. What are the common causes?
Answer: High variability in cell-based assays is a common issue that can stem from multiple sources unrelated to the compound itself.[9][10]
Table 3: Common Causes of Variability and Solutions
| Cause | Description | Mitigation Strategy |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration. | Fill outer wells with sterile media or PBS and do not use them for experimental samples.[10] |
| Uneven Cell Seeding | A non-homogenous cell suspension leads to different cell numbers per well, affecting the final readout. | Ensure a single-cell suspension is created before plating. Gently mix the suspension between plating wells. |
| Compound Precipitation | The compound may precipitate out of solution in the cell culture media, leading to inconsistent concentrations. | Ensure the final DMSO concentration is low (<0.5%). Visually inspect media for precipitates after adding this compound. Prepare fresh dilutions for each experiment.[11] |
| Pipetting Errors | Small inaccuracies in pipetting, especially with small volumes, can lead to large variations in final concentrations. | Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between steps. |
| Cell Health | Inconsistent cell health due to high passage number or contamination can lead to variable responses. | Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: General Cell Proliferation (BrdU Incorporation Assay)
This protocol outlines the general steps for assessing cell proliferation using a BrdU incorporation assay, which measures DNA synthesis.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,500-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the existing medium with the this compound-containing medium.
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Antibody Incubation & Detection:
-
Remove the fixing solution and wash the wells with a wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[12][13]
-
Wash the wells, then add the HRP-linked secondary antibody and incubate for 1 hour.[12][13]
-
Wash the wells thoroughly to remove any unbound antibody.
-
-
Measurement:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[8][14]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a set time (e.g., 1 hour) at 37°C.[15]
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 64°C), followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a water bath.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble NUDT5 protein in each sample using Western blotting or another suitable protein detection method.
-
A positive target engagement is indicated by a shift in the melting curve, where more NUDT5 protein remains soluble at higher temperatures in the this compound-treated samples compared to the vehicle control.[14][15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TH5427 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TH5427 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme involved in ADP-ribose metabolism and the sanitization of the nucleotide pool.[1] By inhibiting NUDT5, this compound can disrupt DNA repair processes and cellular energy metabolism, leading to reduced cell proliferation, particularly in cancer cells that are under increased replicative stress.[2][3] At higher concentrations, this compound can also inhibit MTH1 (MutT Homolog 1), another important enzyme in the nucleotide sanitation pathway that prevents the incorporation of oxidized nucleotides into DNA.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
For initial range-finding experiments, it is recommended to use a broad, logarithmic dilution series of this compound, for instance, from 1 nM to 100 µM.[4] This wide range will help to identify the effective concentration window for your specific cell line and experimental conditions. Based on published data, the IC50 (half-maximal inhibitory concentration) of this compound can vary significantly between cell lines, so a broad initial screen is crucial.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium remains low (generally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5] For storage, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Q4: How long should I incubate cells with this compound before assessing viability?
The optimal incubation time depends on the cell line's doubling time and the specific biological question. A common starting point is to perform a time-course experiment, treating cells with a fixed, effective concentration of this compound and measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).[4] This will help determine the kinetics of the cellular response to the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: The cell suspension was not homogenous during plating. 2. Pipetting errors: Inaccurate or inconsistent pipetting of cells, media, or this compound. 3. Edge effects: Increased evaporation in the outer wells of the microplate. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before and during plating to prevent cell clumping. 2. Calibrate pipettes regularly: Use properly calibrated pipettes and consistent pipetting techniques. 3. Minimize edge effects: Fill the perimeter wells of the plate with sterile PBS or media and do not use them for experimental samples.[6] |
| No significant decrease in cell viability, even at high concentrations | 1. Low this compound concentration: The concentrations used are below the effective range for the specific cell line. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Insensitive cell line: The cell line may not be dependent on the NUDT5/MTH1 pathway for survival. | 1. Test a higher concentration range: Extend the dose-response curve to higher concentrations (e.g., up to 100 µM). 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[5] 3. Use a positive control: Include a positive control compound known to induce cell death in your cell line to validate the assay. |
| Precipitate observed in the wells after adding this compound | 1. Poor solubility: this compound may have limited solubility in the culture medium at higher concentrations. 2. High DMSO concentration: The final DMSO concentration may be too high, causing the compound to precipitate. | 1. Visually inspect dilutions: Before adding to cells, inspect the prepared this compound dilutions under a microscope for any signs of precipitation. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[5] |
| Discrepancy in IC50 values compared to published data | 1. Different experimental conditions: Variations in cell seeding density, serum concentration, or incubation time can significantly impact IC50 values.[6] 2. Cell line variability: Cell lines can exhibit genetic drift over time and passages, leading to altered drug sensitivity. | 1. Standardize your protocol: Carefully document and standardize all experimental parameters. 2. Use authenticated cell lines: Use low-passage, authenticated cell lines to ensure consistency. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Not Specified | 12.12 ± 0.54 |
| MCF-7 | ER-Positive Breast Cancer | MTT Assay | Not Specified | 9.59 ± 0.7 |
| T-47D | ER-Positive Breast Cancer | MTT Assay | Not Specified | 10.10 ± 0.4 |
| HTB-26 | Breast Cancer | Crystal Violet Assay | Not Specified | 10 - 50 |
| PC-3 | Pancreatic Cancer | Crystal Violet Assay | Not Specified | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet Assay | Not Specified | 10 - 50 |
Note: IC50 values can vary significantly based on the specific experimental conditions. This table should be used as a reference for initial experimental design.[7][8]
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT-based)
This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ADP-ribose hydrolase NUDT5 is important for DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
TH5427 off-target effects on MTH1 and mitigation
Welcome to the technical support center for TH5427. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on its off-target effects on MTH1 and strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of NUDT5 (Nudix Hydrolase 5), also known as NUDIX5.[1][2] NUDT5 is a key enzyme involved in the metabolism of adenosine-5'-diphosphoribose (ADPR) and has been implicated in hormone-dependent gene regulation and proliferation in breast cancer cells.[3][4][5] this compound is used as a chemical probe to study the biological functions of NUDT5.[1][3][4]
Q2: What are the known off-target effects of this compound, particularly concerning MTH1?
A2: The most significant known off-target activity of this compound is against MTH1 (MutT Homolog 1 or NUDT1), another member of the NUDIX hydrolase family.[1][4] In in vitro screening against a panel of NUDIX enzymes, this compound demonstrated the strongest off-target activity against MTH1.[3][4] At a high concentration of 100 µM, this compound inhibited MTH1 activity by 82%.[1][4]
Q3: How significant is the off-target effect on MTH1 compared to the on-target effect on NUDT5?
A3: While there is an off-target effect, this compound is substantially more potent against its primary target, NUDT5. The IC50 value for NUDT5 is approximately 29 nM, whereas for MTH1 it is 20 µM.[4] This represents a ~690-fold selectivity for NUDT5 over MTH1 in vitro.[1][4] This high selectivity margin is crucial for designing experiments that specifically probe NUDT5 function.
Q4: How can I mitigate the off-target effects of this compound on MTH1 in my experiments?
A4: The most effective mitigation strategy is to use this compound at a concentration that is sufficient to inhibit NUDT5 without significantly affecting MTH1.
-
Concentration Control: It is recommended to use this compound in cellular assays at concentrations up to 1.5 µM.[1] This concentration range is effective for NUDT5 inhibition while being well below the IC50 for MTH1 (20 µM).[4]
-
Target Engagement Assays: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging NUDT5 at your chosen concentration but not MTH1. Studies have shown that treatment with 20 µM this compound resulted in no thermal stabilization of MTH1, indicating a lack of significant target engagement in cells at that concentration.[4]
Q5: What experimental controls should I use to ensure my observed phenotype is due to NUDT5 inhibition?
A5: To validate that the observed effects are specifically due to NUDT5 inhibition, you should include the following controls:
-
Use a structurally distinct NUDT5 inhibitor: Comparing the effects of this compound with another potent and selective NUDT5 inhibitor can help confirm that the phenotype is on-target.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete NUDT5. A specific on-target effect of this compound should be phenocopied by the genetic knockdown or knockout of NUDT5.
-
Use an inactive control compound: If available, use a structurally similar but biologically inactive analog of this compound.
-
MTH1 inhibitor control: To rule out any contribution from MTH1 inhibition, you can use a highly selective MTH1 inhibitor (e.g., (S)-crizotinib) as a control to see if it produces a similar phenotype.[6][7]
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound against its primary target NUDT5 and other NUDIX hydrolases.
| Target | Assay Type | IC50 / % Inhibition | Selectivity (over MTH1) | Reference |
| NUDT5 | MG Assay | 29 nM | ~690-fold | [1][4] |
| MTH1 | MG Assay | 20 µM | 1-fold | [4] |
| MTH1 | Inhibition | 82% at 100 µM | - | [1][4] |
| dCTPase | Inhibition | 39% at 100 µM | - | [1][4] |
| NUDT12 | Inhibition | 66% at 100 µM | - | [1][4] |
| NUDT14 | Inhibition | 38% at 100 µM | - | [1][4] |
Visual Guides and Workflows
This compound Mechanism of Action and Off-Target Pathway
Caption: this compound on-target inhibition of NUDT5 and potential off-target effect on MTH1.
Troubleshooting Workflow for Unexpected Results
Caption: A decision tree for troubleshooting potential this compound off-target effects.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein, when bound to a ligand (like this compound), becomes more stable and resistant to thermal denaturation.
Methodology Overview:
-
Cell Treatment: Treat intact cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM, 20 µM) and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a specific temperature gradient. A temperature that denatures about 50% of the target protein is often chosen for initial isothermal dose-response experiments.
-
Cell Lysis: Lyse the cells to release the proteins. This is typically done through freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Collect the supernatant and analyze the amount of soluble target protein (NUDT5 and MTH1) remaining using Western blotting or other quantitative proteomics methods.
-
Analysis: A positive target engagement is indicated by a higher amount of soluble target protein in the this compound-treated samples compared to the vehicle control at a given temperature, resulting in a thermal stabilization curve. Studies show that at 20 µM, this compound does not cause a thermal shift for MTH1.[4]
Malachite Green (MG) Assay for In Vitro Enzyme Inhibition
This is a colorimetric assay used to measure the activity of hydrolase enzymes like NUDT5 and MTH1 by detecting the release of inorganic phosphate (B84403) (Pi), a product of the enzymatic reaction.
Methodology Overview:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme (recombinant NUDT5 or MTH1), its specific substrate (e.g., ADP-ribose for NUDT5, 8-oxo-dGTP for MTH1), and a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells to generate a dose-response curve. Include a no-inhibitor control.
-
Enzymatic Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to allow the reaction to proceed.
-
Stopping the Reaction: Halt the reaction, often by adding a quenching agent.
-
Phosphate Detection: Add the Malachite Green reagent to the wells. This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: Measure the absorbance of the colored complex using a plate reader at the appropriate wavelength (typically ~620-650 nm).
-
Data Analysis: The amount of phosphate produced is proportional to the enzyme activity. Calculate the percent inhibition at each this compound concentration relative to the no-inhibitor control. Plot the data and fit to a dose-response curve to determine the IC50 value. The IC50 for this compound against NUDT5 is 29 nM, and against MTH1 is 20 µM.[4]
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
TH5427 Technical Support Center: Managing Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues associated with TH5427 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound hydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended solvent, with a maximum solubility of 10.56 mg/mL or 20 mM.[1][2] It is also soluble in water up to 5.28 mg/mL or 10 mM.[1][2] When preparing stock solutions, it is crucial to use anhydrous DMSO, as it is hygroscopic and can absorb moisture, potentially reducing the solubility of the compound.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like this compound. This phenomenon, often called "solvent-shifting," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous buffer to ensure it remains below its solubility threshold.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is generally advised, a slightly higher percentage (e.g., up to 0.5%) may be necessary to maintain this compound solubility in your working solution. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations and subsequent precipitation.
-
Adjust the pH of the Aqueous Buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with a pH range around the physiological norm (e.g., pH 6.8-7.8) may improve the solubility of this compound.
Q3: What are the best practices for storing this compound solutions?
A3: To ensure the stability and integrity of your this compound solutions, follow these storage guidelines:
-
Lyophilized Powder: Store the solid compound desiccated at room temperature.[1][2]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Due to lower stability in aqueous environments, long-term storage of diluted this compound solutions is not advised.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by several factors, including the media composition (e.g., presence of serum proteins) and incubation conditions (e.g., temperature, CO2 levels). It is best practice to add the freshly diluted this compound solution to your cell cultures immediately. If you suspect instability, you can perform a time-course experiment to assess the compound's activity at different time points after addition to the media.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO or water at the expected concentration. | - Incorrect solvent (e.g., hydrous DMSO).- Compound has degraded due to improper storage.- Variation in batch-specific molecular weight due to hydration.[1][2] | - Use fresh, anhydrous DMSO.- Ensure the compound has been stored correctly (desiccated at RT).[1][2]- Recalculate the required solvent volume based on the batch-specific molecular weight provided on the certificate of analysis.[1][2] |
| Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer. | - Final concentration exceeds aqueous solubility.- Inefficient mixing during dilution. | - Decrease the final concentration of this compound.- Increase the final percentage of DMSO (up to a non-toxic level for your assay).- Add the DMSO stock to the vortexing aqueous buffer. |
| Working solution appears cloudy or contains visible precipitate over time. | - Compound is not stable in the aqueous solution under the experimental conditions (e.g., temperature, pH).- Supersaturation has led to delayed precipitation. | - Prepare fresh working solutions immediately before use.- Consider the use of co-solvents (e.g., ethanol, polyethylene (B3416737) glycol) in your aqueous buffer, if compatible with your experimental system.- Evaluate the effect of pH on solubility and adjust the buffer accordingly. |
| Inconsistent results in cell-based assays. | - Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.- Binding of the compound to plasticware. | - Visually inspect the wells of your culture plates for any signs of precipitation after adding the inhibitor.- Perform a preliminary solubility test of this compound in your specific cell culture medium.- Use low-protein-binding plates and pipette tips. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 5.28 | 10 |
| DMSO | 10.56 | 20 |
Data sourced from Tocris Bioscience.[1][2] Note: The molecular weight of this compound hydrochloride is 527.79 g/mol . Batch-specific molecular weights may vary.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing or swirling the aqueous buffer, add the calculated volume of the 10 mM this compound DMSO stock solution dropwise. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Phenotypes with TH5427 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with TH5427.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected effect?
This compound is a potent inhibitor of Nudix hydrolase 5 (NUDT5).[1] Its primary mechanism of action involves blocking the enzymatic activity of NUDT5, which plays a crucial role in ADP-ribose (ADPR) metabolism and the synthesis of nuclear ATP.[2][3][4] In specific contexts, such as progestin-stimulated breast cancer cells, inhibition of NUDT5 by this compound is expected to block nuclear ATP synthesis, leading to a reduction in chromatin remodeling, gene regulation, and cellular proliferation.[2][3][4]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for NUDT5, it can exhibit off-target activity at higher concentrations. The most significant off-target is MTH1 (NUDT1), against which this compound shows inhibitory activity, although with a much higher IC50 than for NUDT5.[2] At a concentration of 100 µM, this compound has also been shown to inhibit dCTPase, NUDT12, and NUDT14 to varying degrees.[2] It is crucial to consider these off-target effects when interpreting unexpected phenotypes, especially when using high concentrations of the inhibitor.
Q3: Can this compound treatment lead to unexpected resistance to other drugs?
Recent findings suggest a novel, non-enzymatic role for NUDT5 in the cellular response to the antimetabolite drug 6-thioguanine (B1684491) (6-TG).[5] Depletion of NUDT5 protein, which can be achieved through methods other than enzymatic inhibition, has been shown to confer resistance to 6-TG.[5] Therefore, if this compound treatment inadvertently leads to NUDT5 degradation in your experimental system, you might observe unexpected resistance to 6-TG.[5]
Q4: Is it possible that my compound, which is not this compound, is causing NUDT5 inhibition?
Yes, this is a possibility. Some clinical Bruton's tyrosine kinase (BTK) inhibitors have been found to have unexpected off-target activity against NUDT5.[1][3][6] If your experimental compound shares structural similarities with BTK inhibitors, it may be worthwhile to assess its activity against NUDT5 to rule out any confounding effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes with this compound.
Problem 1: No observable effect on cell proliferation in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on the NUDT5 pathway. | Confirm that your cell line expresses NUDT5 and that its proliferation is dependent on the pathways regulated by NUDT5, such as hormone signaling in breast cancer.[2][3][4] |
| Incorrect concentration of this compound. | Titrate this compound across a range of concentrations. The recommended concentration for cellular use is up to 1.5 µM.[7] |
| Degradation of this compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions for each experiment. |
| High cell density. | Optimize cell seeding density to ensure that the observed phenotype is not masked by contact inhibition or nutrient depletion. |
Problem 2: Observed phenotype is stronger or different than expected (e.g., widespread cell death, unexpected cell cycle arrest).
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Reduce the concentration of this compound to the lowest effective dose to minimize off-target effects on MTH1 and other NUDIX hydrolases.[2] Consider using a structurally different NUDT5 inhibitor as a control. |
| Cellular context-specific effects. | The role of NUDT5 can be highly context-dependent. Investigate the specific signaling pathways active in your cell line (e.g., AKT, MAPK) that might be indirectly affected by NUDT5 inhibition.[8] |
| Induction of DNA damage response. | At high concentrations or due to off-target effects, this compound might induce a DNA damage response. Assess markers of DNA damage such as γH2AX. |
Problem 3: Unexpected changes in gene expression unrelated to hormone signaling.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of MTH1. | Inhibition of MTH1 can affect pathways such as MAPK and PI3K/AKT, leading to widespread changes in gene expression.[2] |
| Indirect effects on chromatin accessibility. | NUDT5's role in nuclear ATP synthesis is critical for chromatin remodeling.[8] Alterations in chromatin state can lead to broad changes in gene expression. Perform assays to assess chromatin accessibility (e.g., ATAC-seq). |
Quantitative Data Summary
| Compound | Target | IC50 | Recommended Cellular Concentration | Known Off-Targets (at high concentrations) |
| This compound | NUDT5 | 29 nM[1][7] | Up to 1.5 µM[7] | MTH1 (IC50 = 20 µM), dCTPase, NUDT12, NUDT14[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 20 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard propidium (B1200493) iodide (PI) staining and flow cytometry methods.[10]
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at the desired concentration and duration.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound action in progestin-stimulated cells.
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: this compound primary and off-target signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
TH5427 stability in cell culture media over time
Welcome to the technical support center for TH5427. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to address common issues that may be encountered during its use in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5).[1][2] NUDT5 is an enzyme that plays a crucial role in ADP-ribose metabolism and has been identified as a key factor in hormone-dependent gene regulation and proliferation in breast cancer cells.[2][3] By inhibiting NUDT5, this compound blocks progestin-dependent nuclear ATP synthesis, which in turn inhibits chromatin remodeling, gene expression, and proliferation in breast cancer cells.[1][2]
Q2: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
DMSO is a commonly used solvent for preparing stock solutions of this compound.[5][6] However, it is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the cell culture medium.
-
Optimize DMSO concentration: While the final DMSO concentration in cell culture should be kept low (ideally below 0.5%) to avoid solvent-induced toxicity, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed medium: Adding the compound to a pre-warmed (37°C) medium can sometimes improve solubility.
-
Sonication: Brief sonication of the diluted solution can help to dissolve any precipitate.
Troubleshooting Guide: this compound Instability in Cell Culture Media
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue can often be attributed to the degradation of the compound in the cell culture medium over the course of the experiment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation | The aqueous environment of the cell culture medium at 37°C can lead to the hydrolysis of this compound over time. Solution: Perform a stability study to determine the half-life of this compound in your specific cell culture medium. If significant degradation occurs within the timeframe of your experiment, consider replenishing the compound with fresh medium at regular intervals. |
| Enzymatic Degradation | If you are using a medium supplemented with serum (e.g., FBS), esterases and other enzymes present in the serum can metabolize this compound. Solution: Test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components. If degradation is significantly higher in the presence of serum, consider using a lower serum concentration or a serum-free medium if your experimental design allows. |
| pH Instability | The pH of the cell culture medium (typically 7.2-7.4) can influence the stability of small molecules. Solution: Ensure that your cell culture medium is properly buffered and that the pH remains stable throughout the experiment. |
| Adsorption to Plastics | Hydrophobic compounds like this compound can adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips). Solution: Use low-protein-binding plasticware to minimize adsorption. Including a control without cells can help to assess the extent of non-specific binding. |
| Reaction with Media Components | Certain components of the cell culture medium, such as amino acids or vitamins, could potentially react with this compound. Solution: If you suspect a reaction with a specific media component, you can test the stability of this compound in a simpler buffer system (e.g., PBS) or in different types of cell culture media. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplementation
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Formic acid
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in your pre-warmed cell culture medium (with and without serum) to your desired final experimental concentration (e.g., 10 µM).
-
Time-Course Incubation:
-
Aliquot the working solutions into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube for each condition.
-
The t=0 sample should be processed immediately after preparation.
-
To stop further degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile to each media sample.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the amount of intact this compound remaining. A reverse-phase C18 column is typically suitable.
-
Example Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Use a gradient elution to separate this compound from media components.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Data Presentation:
Summarize your quantitative stability data in a table for easy comparison.
Table 1: Example Stability Data for this compound in Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (DMEM, serum-free) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 89 |
| 24 | 45 | 72 |
| 48 | 20 | 55 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway
Caption: Progestin-dependent signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of potential NUDT5 inhibitors from marine bacterial natural compounds via molecular dynamics and free energy landscape analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 6. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
Technical Support Center: Improving TH5427 Cell Permeability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with TH5427. The focus of this guide is to address challenges related to its cell permeability and to provide strategies for improving its intracellular delivery in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5).[1][2] NUDT5 is an enzyme involved in ADP-ribose metabolism and has been identified as a key factor in hormone signaling in breast cancer cells.[1][3] By inhibiting NUDT5, this compound can block progestin-dependent nuclear ATP synthesis, which in turn affects chromatin remodeling, gene regulation, and proliferation in cancer cells.[1][2]
Q2: I'm not seeing the expected cellular activity with this compound, despite its high in vitro potency. What could be the issue?
A2: A significant discrepancy between the in vitro potency of this compound (IC50 = 29 nM) and its potency in cellular target engagement assays (0.75-2.1 µM) has been noted.[1] This "cellular potency offset" strongly suggests that the compound may have poor cell permeability, meaning it does not efficiently cross the cell membrane to reach its intracellular target, NUDT5.[1] Other potential factors could include efflux by cellular transporters or intracellular metabolism.
Q3: What are the key physicochemical properties of this compound that might influence its cell permeability?
Troubleshooting Guide: Poor this compound Cell Permeability
This guide is designed to help you troubleshoot experiments where poor cell permeability of this compound is suspected.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no cellular effect at expected concentrations | Poor passive diffusion across the cell membrane. | 1. Optimize Solubilization: Ensure this compound is fully dissolved. Prepare fresh stock solutions in DMSO and dilute in pre-warmed media. 2. Increase Incubation Time: Longer exposure may allow for greater intracellular accumulation. 3. Use Permeation Enhancers: See Protocol 3 for details on using chemical permeation enhancers. 4. Formulation Strategies: Consider nanoparticle-based delivery systems to improve uptake (see Section on Formulation Strategies). |
| Active efflux by transporters (e.g., P-glycoprotein). | 1. Co-incubate with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if cellular activity of this compound is restored. 2. Use Cell Lines with Low Efflux Pump Expression: Compare results in cell lines known to have lower expression of relevant ABC transporters. | |
| High variability between replicate experiments | Inconsistent compound delivery or cell health. | 1. Standardize Cell Seeding and Health: Ensure consistent cell density and viability across all wells. 2. Consistent DMSO Concentration: Maintain a final DMSO concentration of ≤ 0.5% across all conditions, including controls, as higher concentrations can affect membrane integrity. |
| Discrepancy between different cell lines | Cell line-specific differences in membrane composition or transporter expression. | 1. Characterize Cell Lines: If possible, assess the expression levels of key efflux transporters in the cell lines being used. 2. Perform Cellular Uptake Assays: Quantify the intracellular concentration of this compound in each cell line to directly measure uptake (see Protocol 2). |
Quantitative Data Summary
The following tables summarize key physicochemical and activity data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 527.79 g/mol (hydrochloride salt) | [4] |
| Chemical Formula | C₂₀H₂₀Cl₂N₈O₃・HCl | [4] |
| Aqueous Solubility | Up to 10 mM | [4] |
| DMSO Solubility | Up to 20 mM | [4] |
| Predicted LogP | ~2.9 | [5] (Based on a structurally similar compound) |
| Predicted Topological Polar Surface Area (TPSA) | ~144 Ų | [5] (Based on a structurally similar compound) |
Table 2: In Vitro vs. Cellular Potency of this compound
| Assay Type | Potency (IC₅₀ or EC₅₀) | Source |
| In Vitro NUDT5 Inhibition (Malachite Green Assay) | 29 nM | [1] |
| Cellular Target Engagement (CETSA & DARTS) | 0.75 - 2.1 µM | [1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% lecithin (B1663433) in dodecane) to create the artificial membrane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well donor plate.
-
Prepare Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Plate: Add the dosing solution of this compound (e.g., 10 µM in PBS) to the coated donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following formula:
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]acceptor = Drug concentration in the acceptor well
-
[drug]equilibrium = Equilibrium drug concentration
-
Protocol 2: Cellular Uptake Assay
This protocol measures the intracellular accumulation of this compound.
Methodology:
-
Cell Culture: Plate cells of interest in a multi-well plate (e.g., 24-well or 96-well) and grow to desired confluency.
-
Compound Incubation:
-
Wash cells with pre-warmed buffer (e.g., PBS).
-
Add this compound at various concentrations (e.g., 1, 5, 10 µM) and incubate for different time points (e.g., 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Determine the protein concentration of the cell lysate for normalization.
-
Quantify the intracellular concentration of this compound in the lysate using a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis: Express the intracellular this compound concentration as pmol/mg of protein.
Protocol 3: Improving this compound Permeability with a Permeation Enhancer
This protocol describes the use of a chemical permeation enhancer to potentially increase the cellular uptake of this compound.
Methodology:
-
Cell Culture: Plate cells as described in Protocol 2.
-
Pre-incubation with Enhancer (Optional): In some cases, a short pre-incubation with the permeation enhancer before adding this compound may be beneficial.
-
Co-incubation:
-
Prepare solutions of this compound at the desired concentrations in cell culture medium.
-
Prepare solutions of a permeation enhancer (e.g., a mild non-ionic surfactant like a low concentration of Tween-20, or a bile salt like sodium deoxycholate) at a non-toxic concentration.
-
Treat cells with this compound alone or in combination with the permeation enhancer. Include controls for the enhancer alone to assess its effect on cell viability.
-
-
Assay Endpoint: Proceed with your standard cellular assay (e.g., proliferation assay, western blot for a downstream target) to determine if the co-incubation with the permeation enhancer increased the biological activity of this compound.
-
Confirmation: If an increase in activity is observed, confirm that it is due to increased uptake by performing a cellular uptake assay (Protocol 2) with and without the permeation enhancer.
Visualizations
Caption: Workflow for troubleshooting and improving this compound cell permeability.
Caption: this compound mechanism of action and the cell permeability barrier.
Caption: Key factors influencing the cellular activity of this compound.
References
- 1. Prediction of the skin permeability of topical drugs using in silico and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 5. 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | C22H26N8O2S2 | CID 5180955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing high background in TH5427 biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TH5427 in biochemical assays. The information is tailored to assist in resolving common issues, particularly high background signals, to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 5 (NUDT5).[1][2][3] NUDT5 is an enzyme involved in the hydrolysis of ADP-ribose (ADPR) and has been implicated in hormone-dependent gene regulation and proliferation in breast cancer cells.[1][3]
Q2: What are the common biochemical assays used to assess this compound activity?
The most common biochemical assay to measure the inhibitory activity of this compound on NUDT5 is the malachite green assay .[1][4][5] This colorimetric assay detects the inorganic phosphate (B84403) released during the enzymatic reaction. Other methods that can be adapted for NUDT5 inhibitor screening include fluorescence polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which directly measure the binding of the inhibitor to the target protein.[6] The Cellular Thermal Shift Assay (CETSA) is often used to confirm the engagement of this compound with NUDT5 within a cellular context.[1][7][8][9]
Q3: What is the reported IC50 of this compound for NUDT5?
In biochemical malachite green assays, this compound has a reported IC50 value of approximately 29 nM for NUDT5.[1][2]
Troubleshooting Guide: High Background in this compound Biochemical Assays
High background is a common issue in biochemical assays that can obscure the true signal and lead to inaccurate results. Below are common causes and troubleshooting steps for high background noise in this compound assays.
Issue 1: High Background in Malachite Green Assays
The malachite green assay is sensitive to free phosphate in the reaction. High background in this assay often indicates phosphate contamination or non-enzymatic degradation of the substrate.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Phosphate Contamination in Reagents | Use high-purity, phosphate-free water and reagents. Prepare fresh buffers and substrate solutions. Test each reagent individually for phosphate contamination. |
| Spontaneous Substrate Degradation | Prepare the substrate solution fresh for each experiment. Minimize the time the substrate is in the assay buffer before starting the reaction. Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate hydrolysis. |
| Contaminated Enzyme Preparation | Use a highly purified NUDT5 enzyme preparation. If possible, perform a final purification step, such as size-exclusion chromatography, to remove any contaminating phosphatases. |
| Detergent Contamination | Ensure all labware is thoroughly rinsed and free of detergents, as they can interfere with the malachite green reagent.[10] |
Issue 2: High Background in Fluorescence-Based Assays (e.g., FP, TR-FRET)
High background in fluorescence-based assays can be caused by various factors, including compound autofluorescence and non-specific binding.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If significant, consider using a different fluorescent probe or assay format. |
| Non-specific Binding to Assay Components | Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to minimize non-specific binding. Optimize the concentration of the fluorescent probe and the NUDT5 protein. |
| Light Scattering | Centrifuge or filter all reagents before use to remove any precipitates. Use black, opaque microplates to minimize light scatter. |
| Contaminated Buffers or Reagents | Use high-purity, filtered buffers and reagents. Prepare fresh solutions for each experiment. |
Experimental Protocols
Malachite Green Assay for NUDT5 Inhibition
This protocol is adapted from established methods for measuring NUDT5 activity.[1][5]
Materials:
-
Purified human NUDT5 enzyme
-
ADP-ribose (ADPR) substrate
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent (commercial kit or prepared in-house)
-
384-well clear flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of NUDT5 enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ADPR substrate (final concentration at or near the Km value).
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and detect the released phosphate by adding 25 µL of Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA to confirm this compound binding to NUDT5 in intact cells.[11][12]
Materials:
-
Cell line expressing NUDT5 (e.g., HL-60)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (primary antibody against NUDT5, secondary antibody, etc.)
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble NUDT5 in each sample by Western blotting. Increased thermal stability of NUDT5 in the presence of this compound indicates target engagement.
Visualizations
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CETSA [cetsa.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
TH5427 dose-response curve variability and solutions
Welcome to the technical support center for TH5427. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound and troubleshooting potential issues related to dose-response curve variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type motif 5 (NUDT5).[1][2] NUDT5 is an enzyme that plays a crucial role in progestin-dependent hormone signaling in breast cancer cells by catalyzing the hydrolysis of ADP-ribose to produce nuclear ATP.[1][3] This nuclear ATP is essential for chromatin remodeling and gene transcription. By inhibiting NUDT5, this compound blocks this pathway, leading to a reduction in hormone-dependent gene expression and cell proliferation.[1][3]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: A recommended concentration for cellular use is up to 1.5 µM.[2] However, the optimal concentration can vary depending on the cell line and the specific experimental conditions. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: Is there a significant difference between the biochemical (in vitro) and cellular potency of this compound?
A3: Yes, a notable difference has been observed. While this compound has a biochemical IC50 of approximately 29 nM in enzyme assays, its potency in cellular target engagement assays (like CETSA) is in the range of 0.75-2.1 µM.[2] This discrepancy, known as a cellular potency offset, is not uncommon for small molecule inhibitors and can be attributed to factors such as cell permeability, efflux pumps, or competition with endogenous substrates.[2]
Q4: Are there known off-target effects for this compound?
A4: this compound displays good selectivity for NUDT5. However, at higher concentrations (e.g., 100 µM), it can inhibit other NUDIX enzymes, with the most significant off-target activity against MTH1 (82% inhibition).[2] It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Dose-Response Curve Variability
Variability in dose-response curves is a common challenge in cell-based assays. Below are common problems and potential solutions when working with this compound.
Problem 1: My dose-response curve is flat, showing no or very weak inhibition.
| Potential Cause | Troubleshooting Solution |
| Cell Line Insensitivity | The expression and/or importance of NUDT5 can vary between cell lines. Screen a panel of cell lines to identify a sensitive model. Consider cell lines known to be responsive, such as T47D or certain triple-negative breast cancer (TNBC) lines like MDA-MB-231.[2][4] |
| Compound Insolubility | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay medium is consistent and non-toxic to the cells (generally <0.5%). Visually inspect for any precipitation after diluting the compound in the medium. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Duration | The effect of this compound on cell proliferation is time-dependent. Ensure the incubation time is sufficient for the compound to exert its effect, which should be optimized for the doubling time of your specific cell line (e.g., 72 hours).[5] |
| Degraded Compound | Store the this compound stock solution according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial of the compound. |
Problem 2: I am observing high variability and poor reproducibility in my IC50 values between experiments.
| Potential Cause | Troubleshooting Solution |
| Inconsistent Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and free from contamination (e.g., mycoplasma).[5] |
| Variable Cell Seeding Density | Inconsistent initial cell numbers will lead to variability in the final readout. Use a calibrated automated cell counter or a precise hemocytometer for accurate cell counting. Optimize the seeding density to ensure cells are not over-confluent at the end of the assay.[6][7] |
| Pipetting and Dilution Inaccuracies | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing at each step. Consider using reverse pipetting for viscous solutions to improve accuracy.[5] |
| "Edge Effects" in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[5] |
| Choice of Viability Assay | Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). The choice of assay can influence the IC50 value.[1][8] Use a consistent assay method and be aware of its limitations. |
Data Presentation
Table 1: this compound Potency Data
| Parameter | Value | Assay | Reference |
| IC50 | 29 nM | Malachite Green (MG) assay | [2] |
| Cellular Target Engagement (EC50) | 0.75 - 2.1 µM | Cellular Thermal Shift Assay (CETSA) | [2] |
| Recommended Cellular Concentration | Up to 1.5 µM | - | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform an accurate cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve 2X the final desired concentrations.
-
Remove the old medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells. Ensure the final DMSO concentration is consistent across all wells.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell line's doubling time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Assay Readout:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Target Analysis
-
Sample Preparation:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., downstream markers of NUDT5 inhibition) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for dose-response variability.
References
- 1. clyte.tech [clyte.tech]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage of TH5427
Disclaimer: As TH5427 is a designation for a compound without publicly available, specific stability data, this guide is based on established best practices for the long-term storage and handling of novel small molecule inhibitors. Researchers should always consult any manufacturer-provided data for specific instructions.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter with this compound during long-term storage and experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or no biological activity in assay. | Compound degradation due to improper storage (temperature, light), multiple freeze-thaw cycles, or extended time in aqueous solutions.[1][2] | 1. Prepare fresh working solutions from a solid or a recently prepared, properly stored stock.[1] 2. Perform a quality control check (e.g., HPLC, LC-MS) on the stored sample to assess purity and identify degradation products.[3] 3. For future use, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] |
| Precipitate observed in a thawed stock solution (e.g., in DMSO). | The compound's solubility limit was exceeded at the storage temperature.[2] The solvent may have absorbed water over time, reducing solubility.[5] The solvent may have partially evaporated, increasing the compound's concentration.[2] | 1. Gently warm the solution and vortex to attempt redissolution.[2] 2. If precipitation persists, centrifuge the vial and carefully use the supernatant. Re-quantify the concentration of the supernatant before use.[2] 3. For future stocks, consider storing at a slightly lower concentration or using anhydrous DMSO.[6][7] |
| Stock solution has changed color. | This often indicates chemical degradation or oxidation of the compound.[6] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[6] | 1. Discard the solution. A color change is a strong indicator of compound degradation.[8] 2. Prepare a fresh stock solution. 3. When preparing new stocks, consider purging the vial headspace with an inert gas (argon or nitrogen) and ensure storage in light-protecting vials.[6] |
| Inconsistent results between experimental batches. | This could be due to the degradation of the compound over time.[1] It can also stem from variations in handling, such as the number of freeze-thaw cycles an aliquot has undergone.[1] | 1. Use a fresh aliquot of stock solution for each experiment to ensure consistency.[1] 2. Implement a strict inventory management system to track the age and handling of different stock aliquots.[9] 3. If instability is suspected, run a stability study on the compound under your specific experimental conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of solid (lyophilized) this compound?
For long-term storage, solid this compound should be kept in a tightly sealed, light-proof container at -20°C or -80°C.[7] Storing it in a desiccator can provide additional protection against moisture.[7] When stored this way, the compound can be stable for years.[4][7]
Q2: How should I prepare and store stock solutions of this compound?
To prepare a stable stock solution, use a high-purity, anhydrous solvent like DMSO.[2] After the compound is fully dissolved, it is best practice to filter the solution through a 0.22 µm filter to ensure it is sterile and free of particulates.[2] The stock solution should then be divided into single-use aliquots and stored at -20°C or, for longer-term storage, at -80°C.[4][7]
Q3: How many times can I freeze and thaw a stock solution of this compound?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to compound degradation and precipitation.[1][2] Aliquoting stock solutions into single-use volumes is the best way to prevent this issue.[2][4]
Q4: Is this compound sensitive to light?
Many small molecule inhibitors are photosensitive.[9] Light exposure can cause photochemical degradation, reducing the compound's efficacy.[6][10] Therefore, it is crucial to store both solid this compound and its solutions in amber or opaque vials to protect them from light.[9][11] When working with the compound, minimize its exposure to direct light.[9]
Q5: Can I store working solutions of this compound in aqueous buffers?
It is not recommended to store this compound in aqueous buffers for extended periods.[7] The stability of small molecules can be pH-dependent, and they are often more susceptible to degradation in aqueous solutions.[6] Always prepare fresh working solutions in your experimental buffer immediately before use.[7]
Experimental Protocols
Protocol: Purity and Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect potential degradation over time.
1. Objective: To quantify the purity of a this compound sample and identify the presence of degradation products.
2. Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffer components (e.g., formic acid, ammonium (B1175870) acetate)
-
Analytical HPLC system with a UV detector and a suitable column (e.g., C18)[6]
3. Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute this stock solution with the mobile phase to a final concentration appropriate for HPLC analysis (e.g., 10 µM).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (if unknown, a photodiode array detector can be used to identify it).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
For stability studies, compare the chromatograms of aged samples to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.[3]
-
Visualizations
Caption: Best practices for the storage and handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. captivatebio.com [captivatebio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. camlab.co.uk [camlab.co.uk]
Validation & Comparative
Validating Cellular Target Engagement of TH5427: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the cellular target engagement of TH5427, a potent and selective small molecule inhibitor. It is important to note that while the query specified an interest in the OGG1 target, extensive scientific literature confirms that the primary and intended target of this compound is NUDT5 (Nudix Hydrolase 5) . This guide will therefore focus on methodologies for validating this compound engagement with NUDT5. We will also briefly address the distinction between this compound and the OGG1 inhibitor, TH5487, to clarify any potential confusion.
This compound and its Target: NUDT5
This compound is a well-characterized chemical probe for NUDT5, a hydrolase involved in ADP-ribose metabolism.[1][2] NUDT5 has been implicated in various cellular processes, including hormone signaling in breast cancer, making it a person of interest for therapeutic intervention.[1][2][3][4][5] In contrast, OGG1 (8-Oxoguanine DNA Glycosylase) is a key enzyme in base excision repair, responsible for excising oxidized guanine (B1146940) lesions from DNA. While both are relevant in cancer research, they are distinct targets. Studies have shown that this compound does not induce significant DNA damage signaling or increase OGG1-specific lesions, reinforcing its selectivity for NUDT5.[1] The OGG1 inhibitor that is often studied is TH5487.
This guide will compare the most common method for validating this compound-NUDT5 engagement, the Cellular Thermal Shift Assay (CETSA), with an alternative method, the Drug Affinity Responsive Target Stability (DARTS) assay.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement validation method depends on various factors, including the experimental context, available resources, and the specific questions being addressed. Below is a summary of key quantitative parameters for this compound and a comparison of the primary cellular target engagement methodologies.
Quantitative Data Summary for this compound
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 29 nM | NUDT5 | Malachite Green Assay (in vitro) | [1][6] |
| IC50 | 20 µM | MTH1 | Malachite Green Assay (in vitro) | [1] |
| Cellular EC50 | 1.23 ± 0.10 µM | NUDT5 | NanoBRET Target Engagement Assay | [7] |
IC50 (Half-maximal inhibitory concentration) measures the in vitro potency of an inhibitor. A lower IC50 indicates a more potent inhibitor. Cellular EC50 (Half-maximal effective concentration) reflects the concentration of a compound that gives a half-maximal response in a cell-based assay, providing a more physiologically relevant measure of target engagement.
Comparison of Cellular Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating. | Ligand binding protects the target protein from proteolytic degradation. |
| Readout | Quantification of soluble target protein after heat treatment (e.g., Western Blot, Mass Spectrometry). | Quantification of intact target protein after limited proteolysis (e.g., Western Blot, Mass Spectrometry). |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissue samples. | Typically performed in cell lysates. |
| Labeling Requirement | Label-free. | Label-free. |
| Primary Application | Confirmation of target engagement, determination of cellular potency (EC50), and screening. | Identification of unknown protein targets, validation of known targets. |
| Advantages | Physiologically relevant as it can be done in live cells; versatile formats (melt curve, ITDR). | Does not require heating instrumentation; can identify novel targets. |
| Limitations | Requires specific antibodies for detection; high temperatures can affect cell integrity. | Protease optimization is crucial; may not be suitable for all proteins. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is the most widely used method to confirm the intracellular engagement of this compound with NUDT5.[1][2][8] It is based on the principle that the binding of a ligand, such as this compound, stabilizes its target protein, NUDT5, making it more resistant to thermal denaturation.[9][10][11][12]
This protocol aims to determine the melting temperature (Tm) of NUDT5 in the presence and absence of this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HL-60 or T47D) to 80-90% confluency.
-
Harvest and resuspend cells in fresh media to a density of 2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Perform Western blotting using a primary antibody specific for NUDT5 and a suitable secondary antibody. A loading control, such as SOD1, should also be probed.[6]
-
-
Data Analysis:
-
Quantify the band intensities for NUDT5.
-
Normalize the intensities to the loading control.
-
Plot the normalized band intensities against the temperature to generate melt curves for both this compound-treated and vehicle-treated samples. A shift in the melt curve to the right for the this compound-treated sample indicates target stabilization.
-
This protocol is used to determine the cellular potency (EC50) of this compound.
-
Cell Culture and Treatment:
-
Prepare cells as described in the melt curve protocol.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat all samples at a single, predetermined temperature (Tagg) where significant NUDT5 denaturation occurs in the absence of the ligand (determined from the melt curve experiment, e.g., 58°C).
-
-
Cell Lysis and Protein Analysis:
-
Follow steps 3 and 4 from the melt curve protocol.
-
-
Data Analysis:
-
Quantify and normalize the NUDT5 band intensities.
-
Plot the normalized intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is an alternative method that relies on the principle that ligand binding can protect a protein from proteolysis.[13][14][15][16][17]
-
Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate using a mild lysis buffer (e.g., M-PER or a buffer without strong detergents).
-
Determine and normalize the protein concentration of the lysate.
-
-
Compound Incubation:
-
Divide the lysate into aliquots. Treat the aliquots with this compound (e.g., 10 µM) or vehicle (DMSO) and incubate for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot at a predetermined optimal concentration (this needs to be optimized to achieve partial digestion of the target protein in the absence of the ligand).
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
-
Protein Analysis:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Perform a Western blot analysis using an antibody specific for NUDT5.
-
-
Data Analysis:
-
Compare the band intensity of NUDT5 in the this compound-treated and vehicle-treated samples. A stronger band in the this compound-treated sample indicates that the inhibitor protected NUDT5 from proteolytic degradation, thus confirming target engagement.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the NUDT5 signaling pathway and the workflows for the CETSA and DARTS experiments.
Caption: NUDT5's role in ADP-ribose metabolism and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 15. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Target Validation: TH5427 vs. NUDT5 siRNA Knockdown
For researchers and drug development professionals navigating the complexities of target validation, the choice between a small molecule inhibitor and genetic knockdown is a critical decision. This guide provides an objective comparison of two key tools for validating NUDT5 as a therapeutic target: the potent small molecule inhibitor TH5427 and siRNA-mediated knockdown.
NUDT5, a Nudix hydrolase, has emerged as a compelling target in oncology, particularly in breast cancer.[1][2][3] It plays a crucial role in ADP-ribose metabolism, contributing to nuclear ATP synthesis, chromatin remodeling, and the regulation of hormone-dependent gene expression.[4][5][6][7] Both this compound and NUDT5 siRNA are employed to probe the functional consequences of inhibiting this enzyme, yet they operate through distinct mechanisms and present different experimental considerations. This guide offers a comprehensive overview of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research questions.
Quantitative Comparison of this compound and NUDT5 siRNA
To facilitate a direct comparison, the following tables summarize key quantitative parameters for both this compound and NUDT5 siRNA.
| Parameter | This compound | NUDT5 siRNA | Reference |
| Mechanism of Action | Reversible small molecule inhibitor | Post-transcriptional gene silencing | [8][9] |
| Target | NUDT5 protein | NUDT5 mRNA | [8][9] |
| Potency (IC50) | 29 nM | Not Applicable | [8][10] |
| Cellular Potency (EC50) | 0.75 - 2.1 µM (CETSA) | Dependent on transfection efficiency | [8] |
| Recommended Concentration | Up to 1.5 µM for cellular assays | Varies (typically nM range) | [8] |
| Selectivity | >650-fold for NUDT5 over MTH1 | Highly specific to NUDT5 mRNA sequence | [8] |
| Off-Target Effects | Potential for off-target protein binding | Potential for off-target gene silencing | [8][11] |
| Duration of Effect | Dependent on compound half-life | Typically 48-96 hours | [12][13] |
| Method of Delivery | Direct addition to cell culture media | Transfection (e.g., lipofection) | [12][13] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for NUDT5 target validation, the following diagrams are provided.
Caption: NUDT5 signaling pathway and points of intervention.
Caption: Experimental workflow for NUDT5 target validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Western Blot for NUDT5 Protein Levels
Objective: To determine the protein expression level of NUDT5 following treatment with this compound or NUDT5 siRNA.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-NUDT5 antibody (e.g., Abcam ab129172, 1:1000 dilution)[12]
-
Loading control antibody (e.g., anti-beta-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NUDT5 antibody and a loading control antibody overnight at 4°C.[12]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the NUDT5 signal to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or NUDT5 siRNA on cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or transfect with NUDT5 siRNA and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
BrdU Incorporation Assay for Cell Proliferation
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation following NUDT5 inhibition.
Materials:
-
96-well plates
-
BrdU labeling solution (10 µM)
-
Fixation/denaturation solution (e.g., 1.5 M HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate, allow them to adhere, and then treat with this compound or NUDT5 siRNA.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's proliferation rate.[15]
-
Fixation and Denaturation: Remove the labeling solution, fix the cells, and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody followed by an HRP-conjugated secondary antibody.
-
Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Conclusion
Both this compound and NUDT5 siRNA are powerful tools for validating NUDT5 as a therapeutic target. This compound offers the advantage of a titratable, reversible inhibition of NUDT5 protein activity, mimicking a therapeutic intervention. Its high selectivity makes it a valuable chemical probe.[8] In contrast, NUDT5 siRNA provides a highly specific method to deplete the NUDT5 protein by targeting its mRNA, offering a clear genetic validation of the target's role.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Gene - NUDT5 [maayanlab.cloud]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of ADP-ribose hydrolysis by human NUDT5 from structural and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ADP-ribose hydrolase NUDT5 is important for DNA repair - The Centre for Genomic Regulation [crg.scimarina.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Prediction of siRNA knockdown efficiency using artificial neural network models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
Biochemical Assays to Confirm TH5427 Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the specificity of TH5427, a potent inhibitor of Nudix hydrolase 5 (NUDT5). The performance of this compound is compared with other potential NUDT5 inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to this compound and NUDT5
This compound is a small molecule inhibitor targeting NUDT5, a member of the Nudix hydrolase family of enzymes. NUDT5 is involved in the hydrolysis of ADP-ribose (ADPR) and has been implicated in various cellular processes, including hormone signaling in breast cancer.[1][2] The specificity of a chemical probe like this compound is paramount for its utility in basic research and as a potential therapeutic agent. This guide outlines key biochemical assays to rigorously evaluate and confirm its target specificity.
Comparative Analysis of NUDT5 Inhibitors
The following tables summarize the available quantitative data for this compound and other compounds reported to inhibit NUDT5.
Table 1: Potency of NUDT5 Inhibitors
| Compound | Primary Target | Assay Type | IC50 (NUDT5) | Citation |
| This compound | NUDT5 | Malachite Green Assay | 29 nM | [3][4] |
| Ibrutinib | BTK | Catalytic Activity Assay | 837 nM | [5] |
| Nomifensine | DAT/NET | Cell Viability (MCF-7) | Lower than Raloxifene and Tamoxifen | [6][7] |
| Isoconazole | ERG11 | Cell Viability (MCF-7) | Lower than Raloxifene and Tamoxifen | [6][7] |
Note: Direct biochemical IC50 values for Nomifensine and Isoconazole against NUDT5 are not available in the reviewed literature. Their potency is inferred from cell viability assays where they showed greater potency than known antiestrogens.
Table 2: Selectivity of this compound and Ibrutinib against NUDIX Hydrolases
| Compound | Target | Inhibition / Activity | Selectivity Fold (vs. NUDT5) | Citation |
| This compound | MTH1 | 82% inhibition at 100 µM (IC50 = 20 µM) | ~690-fold | [4] |
| dCTPase | 39% inhibition at 100 µM | Not determined | [4] | |
| NUDT12 | 66% inhibition at 100 µM | Not determined | [4] | |
| NUDT14 | 38% inhibition at 100 µM | Not determined | [4] | |
| Ibrutinib | NUDT14 | IC50 = 990 nM | ~1.2-fold | [5] |
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below.
Malachite Green Assay for NUDT5 Activity
This assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of ADP-ribose by NUDT5.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The amount of phosphate released is directly proportional to the enzymatic activity of NUDT5.
Materials:
-
Recombinant human NUDT5 enzyme
-
ADP-ribose (substrate)
-
Assay buffer: 100 mM Tris-acetate pH 8.0, 40 mM NaCl, 10 mM MgAc, 1 mM DTT, 0.005% Tween 20[8]
-
Calf Intestinal Phosphatase (CIP)
-
Malachite Green reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer, NUDT5 enzyme, and the test inhibitor. Incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, ADP-ribose (e.g., 50 µM final concentration).[8]
-
Incubate the reaction for a specific time (e.g., 20 minutes) at room temperature.[8]
-
To detect the released phosphate from the ribose-5-phosphate (B1218738) product, add an excess of Calf Intestinal Phosphatase.[8]
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 630 nm using a spectrophotometer.[8]
-
Calculate the percent inhibition based on the absorbance values of control (no inhibitor) and blank (no enzyme) wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cell line expressing NUDT5 (e.g., HL-60)[3]
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against NUDT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[9]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in lysis buffer and incubate on ice.
-
Clarify the lysates by centrifugation to obtain the soluble protein fraction.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[9]
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NUDT5 in each sample by Western blotting using an anti-NUDT5 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response fingerprint can also be generated by treating cells with a range of inhibitor concentrations and heating at a single temperature.[3]
Visualizations
NUDT5 Signaling Pathway and Inhibition
References
- 1. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of NUDT5 Inhibitors From Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 8. Processing of protein ADP-ribosylation by Nudix hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating NUDT5 Inhibition in Cellular Assays: A Comparative Guide to TH5427
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cellular assays to validate the inhibition of NUDT5 by the potent and selective inhibitor, TH5427. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows.
NUDT5 (Nudix Hydrolase 5), a key enzyme in ADP-ribose metabolism, has emerged as a promising therapeutic target, particularly in the context of breast cancer.[1][2] this compound is a potent and selective chemical probe for NUDT5, enabling the exploration of its role in various disease models.[1] This guide outlines the cellular assays used to validate the inhibitory action of this compound and compares its performance with available data on other potential inhibitors.
Quantitative Comparison of this compound and Alternative Inhibitors
The following table summarizes the quantitative data for this compound's performance in various assays, providing a benchmark for the evaluation of other NUDT5 inhibitors.
| Inhibitor | In Vitro IC50 (MG Assay) | Cellular Target Engagement (CETSA) | Cell Lines Tested | Reported Cellular Effects | Selectivity |
| This compound | 29 nM[1][3] | 0.75 - 2.1 µM[1] | HL-60, T47D, MCF-7, ZR-75-1, MDA-MB-231, MDA-MB-436[1][4] | Blocks progestin-dependent nuclear ATP synthesis, chromatin remodeling, gene regulation, and proliferation in breast cancer cells.[2][5] Suppresses triple-negative breast cancer (TNBC) growth.[4] | At least 690-fold selective for NUDT5 over other NUDIX hydrolases in vitro.[1] |
| Nomifensine | Not Reported | Not Reported | MCF7[6] | Suppresses MCF7 breast cancer cell viability with an IC50 lower than tamoxifen (B1202) and raloxifene.[6] | Not Reported |
| Isoconazole | Not Reported | Not Reported | MCF7[6] | Suppresses MCF7 breast cancer cell viability with an IC50 lower than tamoxifen and raloxifene.[6] | Not Reported |
| Quercetin Analogs (L1, L28) | Not Reported (In silico prediction) | Not Reported | Not Reported | Identified as promising anti-breast cancer drug candidates through in silico studies.[3] | Not Reported |
| Suramin | Not Reported | Not Reported | Not Reported | Known NUDT5 inhibitor studied for potential anticancer activity.[7] | Not Reported |
| MRS 2578 | Not Reported | Not Reported | Not Reported | Reported to inhibit NUDT5, also a P2Y purinergic receptor antagonist.[7] | Dual inhibitor |
Key Cellular Assays for NUDT5 Inhibition Validation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target within a cellular environment.[8][9] The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells (e.g., HL-60 or T47D) with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour).[3][8]
-
Heating: Heat the cell suspensions at a specific temperature or across a temperature gradient for a short period (e.g., 3 minutes).[8]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of NUDT5 using Western blotting or other sensitive protein detection methods.[8][9]
-
Data Analysis: Plot the amount of soluble NUDT5 as a function of temperature or inhibitor concentration to determine the thermal shift or the isothermal dose-response fingerprint (ITDRF CETSA), respectively.[3]
Proliferation and Viability Assays
These assays assess the functional consequence of NUDT5 inhibition on cancer cell growth.
Experimental Protocol (using Crystal Violet):
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in multi-well plates and allow them to adhere overnight.[10]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of several days (e.g., 7 days), replacing the medium with fresh inhibitor-containing medium as required.[4][10]
-
Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with crystal violet solution.
-
Quantification: Solubilize the stain and measure the absorbance at a specific wavelength to determine the relative cell viability.
Downstream Signaling Analysis (Western Blotting)
Inhibition of NUDT5 can impact downstream signaling pathways. Western blotting can be used to probe for changes in the phosphorylation status or expression levels of key signaling proteins. For example, knockdown of NUDT5 has been shown to inhibit AKT phosphorylation.[11]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, Cyclin D1) and a loading control (e.g., β-actin).[11]
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
Visualizing NUDT5-Related Pathways and Workflows
To better understand the context of NUDT5 inhibition, the following diagrams illustrate the NUDT5 signaling pathway, a typical CETSA workflow, and a logical flow for validating a NUDT5 inhibitor.
Caption: NUDT5 signaling pathway in the nucleus.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Logical flow for validating a NUDT5 inhibitor.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
- 11. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: The Synergistic Potential of TH5427 in Combination Cancer Therapy
For Immediate Release
In the relentless pursuit of more effective cancer treatments, the strategic combination of targeted therapies is emerging as a cornerstone of modern oncology. This guide delves into the promising synergistic potential of TH5427, a potent and selective inhibitor of the NUDT5 enzyme, when paired with other established anticancer agents. By exploring the mechanistic rationale and providing a framework for experimental validation, we aim to equip researchers, scientists, and drug development professionals with the insights needed to pioneer novel, more effective combination therapies.
This compound has demonstrated significant preclinical efficacy as a monotherapy, particularly in triple-negative breast cancer (TNBC), by disrupting nucleotide metabolism and impeding cancer cell proliferation.[1] However, the true transformative potential of this compound may lie in its ability to enhance the efficacy of other cancer drugs, creating a powerful synergistic effect that overcomes resistance and improves patient outcomes. This guide will focus on the prospective synergy between this compound and PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair.
Mechanistic Rationale for Synergy: this compound and PARP Inhibitors
This compound targets NUDT5, a hydrolase that plays a crucial role in ADP-ribose (ADPR) metabolism and the production of nuclear ATP.[2][3][4] This process is vital for cancer cells to fuel processes like chromatin remodeling and gene transcription necessary for their rapid growth.[2][3] PARP (Poly (ADP-ribose) polymerase) enzymes are central to the DNA damage response (DDR), utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains at sites of DNA damage to recruit repair proteins. PARP inhibitors exploit deficiencies in homologous recombination repair (HRR), a key DNA double-strand break repair pathway, by trapping PARP on DNA and leading to the accumulation of cytotoxic DNA lesions.
The intersection of these two pathways presents a compelling case for synergistic interaction. By inhibiting NUDT5, this compound can disrupt the pool of ADP-ribose, potentially impacting PARP activity and the broader DNA damage response. This disruption may sensitize cancer cells to the effects of PARP inhibitors, even in tumors that are not intrinsically deficient in HRR.
Caption: Proposed mechanism of synergy between this compound and PARP inhibitors.
Comparative Performance Data
While direct synergistic studies of this compound with other drugs are not yet widely published, we can compile the known single-agent activities to build a case for their combined potential. The following tables summarize the in vitro efficacy of this compound and a representative PARP inhibitor, Olaparib, in relevant breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Efficacy Metric | Reference |
| MDA-MB-231 | TNBC | ~10 | Growth Inhibition | [4] |
| MDA-MB-436 | TNBC | ~10 | Growth Inhibition | [4] |
| T47D | ER+ | Not specified | Blocks progestin-dependent proliferation | [3] |
Table 2: In Vitro Efficacy of Olaparib in Breast Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) | Efficacy Metric | Reference |
| MDA-MB-436 | BRCA1 mutant | ~1 | Cell Viability | (Hypothetical Data for Illustration) |
| MDA-MB-231 | BRCA wild-type | >10 | Cell Viability | (Hypothetical Data for Illustration) |
| HCC1937 | BRCA1 mutant | ~0.1 | Cell Viability | (Hypothetical Data for Illustration) |
Note: Olaparib data is illustrative and will vary based on specific experimental conditions. Researchers should consult specific literature for precise values.
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of this compound with other anticancer drugs, a systematic experimental approach is essential. The following protocol outlines a standard workflow for in vitro synergy testing.
Caption: A streamlined workflow for assessing drug synergy in vitro.
Detailed Methodologies
1. Cell Culture and Reagents:
-
Select a panel of breast cancer cell lines with varying receptor and DNA repair pathway statuses (e.g., MDA-MB-231, MDA-MB-436, T47D).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C and 5% CO2.
-
Prepare stock solutions of this compound and the combination drug (e.g., a PARP inhibitor) in a suitable solvent like DMSO.
2. Single-Agent Dose-Response Assays:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of each drug individually for a specified duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.
3. Combination Drug Treatment:
-
Design a dose matrix with varying concentrations of this compound and the combination drug, often centered around their respective IC50 values. A common approach is the checkerboard method, which tests all possible concentration pairings.
-
Treat cells with the drug combinations for the same duration as the single-agent assays.
4. Synergy Analysis:
-
Measure cell viability for all combination treatments.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of the interaction between two drugs.
-
CI < 1 indicates synergy: The effect of the combination is greater than the sum of the individual drug effects.
-
CI = 1 indicates an additive effect: The combined effect is equal to the sum of the individual effects.
-
CI > 1 indicates antagonism: The combination is less effective than the individual drugs.
-
Future Directions and Conclusion
The exploration of this compound in combination with other targeted therapies, particularly PARP inhibitors, holds immense promise for advancing cancer treatment. The mechanistic rationale is strong, and the experimental framework for validation is well-established. Future research should focus on conducting these critical synergy studies, followed by in vivo validation in animal models. The identification of synergistic combinations will be a pivotal step in translating the potential of this compound into tangible clinical benefits for patients battling aggressive cancers. This guide serves as a foundational resource to inspire and direct these vital research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides an objective comparison of the cross-reactivity profile of TH5427, a potent NUDT5 inhibitor, against related enzymes, supported by experimental data.
This compound has been identified as a valuable tool for studying the role of NUDT5 (also known as NUDIX5), a NUDIX hydrolase involved in ADP-ribose and 8-oxo-guanine metabolism.[1][2] NUDT5 plays a crucial role in hormone-dependent gene regulation and proliferation in breast cancer cells.[2][3] Given the therapeutic potential of targeting NUDT5, a thorough understanding of this compound's selectivity is essential to minimize off-target effects and ensure data integrity.
In Vitro Selectivity Profile of this compound
The cross-reactivity of this compound has been evaluated against a panel of related NUDIX enzymes and other nucleotide phosphohydrolases. The primary target of this compound is NUDT5, for which it exhibits a potent inhibitory activity with an IC50 value of 29 nM.[1] The most significant off-target activity was observed against MTH1 (NUDT1), another NUDIX hydrolase responsible for sanitizing the nucleotide pool by degrading oxidized purine (B94841) nucleotides.[2][4][5] Despite this, this compound demonstrates a remarkable 690-fold selectivity for NUDT5 over MTH1 in vitro.[2][4]
| Enzyme | Target Class | This compound Inhibition | IC50 (µM) | Selectivity (fold vs. NUDT5) |
| NUDT5 | NUDIX Hydrolase | - | 0.029 | 1 |
| MTH1 (NUDT1) | NUDIX Hydrolase | 82% at 100 µM[1][4] | 20[2][4] | 690[2][4] |
| NUDT12 | NUDIX Hydrolase | 66% at 100 µM[1][4] | Not Reported | Not Reported |
| dCTPase | Nucleotide Phosphohydrolase | 39% at 100 µM[1][4] | Not Reported | Not Reported |
| NUDT14 | NUDIX Hydrolase | 38% at 100 µM[1][4] | Not Reported | Not Reported |
| NUDT9 | NUDIX Hydrolase | No effect[2][4] | Not Reported | Not Reported |
Table 1: In vitro cross-reactivity profile of this compound against a panel of NUDIX enzymes and other nucleotide phosphohydrolases. Data compiled from multiple sources.[1][2][4]
Further screening of this compound at a concentration of 10 µM against the SafetyScreen44 and ExpresSDiversity kinase panels from Eurofins Cerep Panlabs revealed only a few significant interactions, which included neurotransmitter transporters and hERG.[2][4] This suggests that this compound possesses a favorable safety profile and is a selective inhibitor of NUDT5.[2][4]
Signaling Pathway Context
To understand the importance of this compound's selectivity, it is crucial to consider the roles of its primary target, NUDT5, and its main off-target, MTH1, in cellular nucleotide metabolism. Both enzymes act on shared and distinct substrates to maintain cellular homeostasis and prevent DNA damage.
Figure 1: Simplified signaling pathway showing the roles of MTH1 and NUDT5.
Experimental Protocols
The in vitro selectivity of this compound was primarily determined using a malachite green-based assay. This colorimetric assay measures the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of nucleotide triphosphates.
Malachite Green Assay for Enzyme Inhibition
-
Enzyme and Substrate Preparation: Recombinant human NUDIX enzymes (MTH1, NUDT5, NUDT9, NUDT12, NUDT14, etc.) and their respective preferred substrates (e.g., 8-oxo-dGTP for MTH1, ADP-ribose for NUDT5) are prepared in a suitable reaction buffer.
-
Inhibitor Incubation: A fixed concentration of the enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination and Color Development: After a specific incubation time, the reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the free phosphate generated by the enzyme.
-
Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer at a specific wavelength (typically around 620-650 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control (no inhibitor). IC50 values are then determined by fitting the dose-response data to a suitable equation.
Experimental Workflow for Cross-Reactivity Profiling
The systematic evaluation of a compound's cross-reactivity involves a tiered approach, starting with closely related enzymes and expanding to broader panels.
Figure 2: Workflow for this compound cross-reactivity profiling.
Conclusion
The available data robustly demonstrates that this compound is a highly selective inhibitor of NUDT5.[2][4] While it exhibits some activity against the related enzyme MTH1, the significant 690-fold selectivity margin provides a strong basis for its use as a chemical probe to investigate the specific functions of NUDT5 in cellular processes.[2][4] The comprehensive cross-reactivity profiling, including broad panel screens, further underscores its specificity and favorable safety profile, making it a reliable tool for researchers in the field of nucleotide metabolism and drug discovery.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Comparison of TH5427 and Genetic NUDT5 Knockout: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of the small molecule inhibitor TH5427 and genetic knockout of NUDT5. The information is supported by experimental data to aid in the evaluation of these two approaches for targeting NUDT5 in cancer research.
NUDT5 (Nudix Hydrolase 5) has emerged as a significant therapeutic target in various cancers, particularly in breast cancer. Its roles in nucleotide metabolism, DNA repair, and hormone signaling make it a compelling protein for inhibition. This guide compares two primary methods for interrogating NUDT5 function: the pharmacological inhibitor this compound and genetic knockout of the NUDT5 gene.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and NUDT5 knockout on cancer cells, primarily focusing on breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | This compound IC50 | Reference |
| MCF-7 | ER-positive | Not explicitly stated, but growth is modestly reduced.[1] | [1] |
| T47D | ER-positive | Not explicitly stated, but proliferation is inhibited. | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Not explicitly stated, but significant growth suppression is observed at 10 µM.[3] | [3] |
| MDA-MB-436 | Triple-Negative Breast Cancer (TNBC) | Not explicitly stated, but significant growth suppression is observed at 10 µM.[3] | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not explicitly stated, but growth is significantly suppressed.[1] | [1] |
| ZR-75-1 | ER-positive | No effect on growth.[1] | [1] |
| MDA-MB-361 | ER-positive | No effect on growth.[1] | [1] |
Table 2: In Vitro Efficacy of Genetic NUDT5 Knockout in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Effect on Proliferation | Reference |
| MCF-7 | ER-positive | Modest reduction in growth.[1] | [1] |
| T47D | ER-positive | Significantly inhibited cell proliferation.[2] | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Significantly suppressed growth.[1][2] | [1][2] |
| MDA-MB-436 | Triple-Negative Breast Cancer (TNBC) | Significantly suppressed growth.[1] | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Significantly suppressed growth.[1] | [1] |
| ZR-75-1 | ER-positive | No effect on growth.[1] | [1] |
| MDA-MB-361 | ER-positive | No effect on growth.[1] | [1] |
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Model | Treatment/Modification | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Xenograft | This compound (50 mg/kg) | Suppressed TNBC tumor growth.[3] | [3] |
| TNBC Xenograft | NUDT5 Knockdown | Suppressed tumor growth.[4] | [4] |
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound or NUDT5 knockout on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
Complete culture medium (specific to cell line)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells/well (for MCF-7 and T47D) or 5.0 x 10³ cells/well (for MDA-MB-231) in 100 µL of complete medium in a 96-well plate.[1]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment (for this compound):
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[1]
-
-
CCK-8 Assay:
-
Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
For this compound, plot a dose-response curve to determine the IC50 value.
-
CRISPR-Cas9 Mediated Knockout of NUDT5
This protocol outlines the general steps for generating NUDT5 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Target breast cancer cell line
-
CRISPR-Cas9 plasmid vector(s) expressing Cas9 and a guide RNA (gRNA) targeting NUDT5
-
Transfection reagent
-
Puromycin or other selection antibiotic (if the vector contains a resistance gene)
-
96-well plates for single-cell cloning
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
-
Anti-NUDT5 antibody for Western blotting
Procedure:
-
gRNA Design:
-
Design two or more gRNAs targeting an early exon of the NUDT5 gene to maximize the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.
-
-
Vector Construction:
-
Clone the designed gRNA sequences into a suitable CRISPR-Cas9 expression vector.
-
-
Transfection:
-
Transfect the CRISPR-Cas9/gRNA plasmid(s) into the target cells using an appropriate transfection reagent.
-
-
Selection (Optional):
-
If using a vector with a selection marker, apply the corresponding antibiotic (e.g., puromycin) to select for transfected cells.
-
-
Single-Cell Cloning:
-
Serially dilute the transfected cells into 96-well plates to isolate single cells.
-
Allow the single cells to grow into colonies.
-
-
Screening for Knockout Clones:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the gRNA target site.
-
Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Validation of Knockout:
-
Western Blotting: Perform Western blotting using an anti-NUDT5 antibody to confirm the absence of NUDT5 protein expression in the identified knockout clones.
-
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound or the effect of NUDT5 knockout on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Breast cancer cells (wild-type or NUDT5 knockout)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline, DMSO)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest breast cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to improve tumor formation.[7]
-
-
Tumor Cell Implantation:
-
Inject approximately 1 x 10⁶ cells subcutaneously into the flank or mammary fat pad of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Treatment (for this compound study):
-
Endpoint:
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
-
Compare the tumor growth rates between the wild-type and NUDT5 knockout groups.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
Both the pharmacological inhibitor this compound and genetic knockout of NUDT5 have demonstrated significant anti-cancer effects, particularly in triple-negative breast cancer models. This compound offers a reversible and dose-dependent method to study NUDT5 inhibition, which is more translatable to a clinical setting. Genetic knockout provides a complete and permanent loss of NUDT5 function, which is invaluable for dissecting the fundamental biological roles of the protein without the potential for off-target effects of a small molecule. The choice between these two approaches will depend on the specific research question and the experimental context. This guide provides the necessary data and protocols to aid researchers in making an informed decision and in designing their future experiments.
References
- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of TH5427: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal procedures for TH5427 based on general laboratory safety protocols for handling potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to comply with all local, state, and federal regulations.[1]
This compound is a potent and selective inhibitor of Nudix hydrolase 5 (NUDT5), a key enzyme in hormone-dependent gene regulation and proliferation in breast cancer cells.[2] As a research chemical, its proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Physicochemical Properties of this compound Hydrochloride
The following table summarizes the key quantitative data for this compound hydrochloride, which is essential for its proper handling and storage.
| Property | Value | Source |
| Chemical Name | 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-(piperazine-1-yl)-1H-purine-2,6-dione hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₀Cl₂N₈O₃·HCl | [1] |
| Molecular Weight | 527.79 g/mol | [1] |
| CAS Number | 2253744-57-7 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 10 mM in water and to 20 mM in DMSO | [1] |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended.[3] | [1] |
Procedural Guidance for Disposal of this compound
The following step-by-step procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially during weighing, solution preparation, and disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powder form to avoid inhalation.
Waste Segregation and Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1]
Solid Waste (Contaminated PPE, Weigh Boats, Tubes, etc.):
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its concentration if applicable.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[4][5]
Liquid Waste (Unused Solutions, Rinsate):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) carboy).
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.[4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration of the active compound.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area, preferably in secondary containment to prevent spills.[4]
Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).[6]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
-
Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.[6]
Spill and Decontamination Procedures
In the event of a spill, follow these general steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid creating dust.
-
Decontamination: Clean the affected area with a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as hazardous solid waste.
Experimental Protocol: In Vitro Cell Proliferation Assay with this compound
The following is a generalized protocol for assessing the effect of this compound on the proliferation of breast cancer cell lines, based on methodologies described in the literature.[7][8]
-
Cell Culture: Culture breast cancer cells (e.g., T47D, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control for inhibition of proliferation if available.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Workflows
NUDT5 Signaling Pathway in Breast Cancer
The following diagram illustrates the signaling pathway involving NUDT5 in hormone-receptor-positive breast cancer cells. Progestin signaling leads to the activation of PARP1, which generates PAR. PAR is then hydrolyzed by PARG to produce ADP-ribose. NUDT5, in turn, hydrolyzes ADP-ribose to generate nuclear ATP, which is essential for chromatin remodeling, gene regulation, and subsequent cell proliferation.[9] this compound acts as a potent inhibitor of NUDT5, thereby blocking this pathway.[2]
Caption: NUDT5 signaling pathway in hormone-receptor-positive breast cancer.
Experimental Workflow for a Chemical Inhibitor
This diagram outlines a typical experimental workflow for evaluating the efficacy of a chemical inhibitor like this compound in a laboratory setting.
Caption: General experimental workflow for testing a chemical inhibitor.
Logical Workflow for Chemical Waste Disposal
The following diagram provides a logical workflow for the proper disposal of a laboratory chemical such as this compound, from the point of generation to final pickup.[1]
Caption: Logical workflow for the disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
- 9. mdpi.com [mdpi.com]
Personal protective equipment for handling TH5427
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TH5427, a potent and selective NUDT5 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Understanding this compound
This compound is a small molecule inhibitor of NUDT5 (Nudix hydrolase 5) with an IC50 of 29 nM.[1][2] It demonstrates over 650-fold selectivity for NUDT5 compared to MTH1.[3][2] Primarily used in research, this compound has been shown to block progestin-dependent nuclear ATP synthesis, chromatin remodeling, gene regulation, and proliferation in breast cancer cells.[3][4]
Chemical Properties:
| Property | Value |
| Molecular Formula | C20H20Cl2N8O3 |
| Molecular Weight | 491.33 g/mol [1][5] |
| CAS Number | 2253744-56-6[5] |
| Appearance | Powder |
| Storage | Store at -20°C for up to 3 years (as powder).[5] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.[6]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Splash-proof chemical goggles.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[6] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved lab coat.[7] |
| Respiratory Protection | Dust Respirator | Use in poorly ventilated areas or when handling bulk powder.[6] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work.[7] |
Donning and Doffing PPE Workflow:
Handling and Operational Plan
3.1. Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust, use a chemical fume hood.
-
Eye Wash and Safety Shower: Ensure easy access to a functioning eye wash station and safety shower.
3.2. Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the analytical balance is clean and located in a draft-free area.
-
-
Weighing:
-
When weighing the powdered form, do so in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Use appropriate tools, such as a spatula, to handle the powder. Avoid creating dust clouds.
-
-
Dissolving:
-
This compound is reportedly insoluble in DMSO, water, and ethanol.[5] However, some suppliers may provide specific solubility information. Always refer to the manufacturer's datasheet for the recommended solvent.
-
If preparing a stock solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Use in Experiments:
-
When using this compound in cell culture or other experiments, handle it as a potentially hazardous chemical.
-
Avoid direct contact with skin and eyes.
-
After use, decontaminate all surfaces and equipment.
-
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6] |
Seek immediate medical attention after any exposure.
Spill Response:
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully scoop the spilled powder into a designated waste container.[6]
-
Clean the area with a suitable decontaminating solution.
-
-
Large Spills:
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste.
Waste Disposal Workflow:
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Regulations: Dispose of waste in accordance with all federal, state, and local environmental regulations.[6] Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet (SDS) before use.
References
- 1. TH 5427 Datasheet DC Chemicals [dcchemicals.com]
- 2. TH 5427 hydrochloride | Other Hydrolases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
